3-Amino-2,6-dimethylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100152. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-4-7(8)6(2)9-5/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISXXOGOMDYNSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187868 | |
| Record name | 2,6-Dimethyl-3-pyridylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-33-9 | |
| Record name | 2,6-Dimethyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-3-pyridylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3430-33-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100152 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethyl-3-pyridylamine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethyl-3-pyridylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Amino-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,6-dimethylpyridine, also known as 3-amino-2,6-lutidine, is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Its unique structural features, including the basic pyridine ring, the nucleophilic amino group, and the steric influence of the two methyl groups, make it a versatile building block for the synthesis of a wide range of functional molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on data and protocols relevant to research and drug development.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These data are crucial for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 3430-33-9 | [1][2][3][4] |
| Molecular Formula | C₇H₁₀N₂ | [1][2][3][4] |
| Molecular Weight | 122.17 g/mol | [1][2][3][4] |
| Appearance | Primrose yellow solid | [4] |
| Melting Point | 60-63 °C | |
| Boiling Point | 248 °C | |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol and acetone. | |
| Storage | Store at 0-8°C in a tightly closed container in a dry and well-ventilated place.[4] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts will be influenced by the electron-donating amino group and the pyridine nitrogen.
-
Aromatic Protons (H-4 and H-5): Two doublets in the aromatic region (δ 6.0-7.5 ppm). The coupling constant between these two protons would be in the range of 7-9 Hz.
-
Methyl Protons (2-CH₃ and 6-CH₃): Two singlets in the aliphatic region (δ 2.0-2.5 ppm), each integrating to 3 protons.
-
Amino Protons (-NH₂): A broad singlet that may appear over a wide range (δ 3.5-5.5 ppm) and its position can be concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton.
-
Aromatic Carbons: Five distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the nitrogen and amino groups will have characteristic shifts.
-
Methyl Carbons: Two signals in the aliphatic region (δ 15-25 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C-H Stretching (Aromatic and Aliphatic): Bands around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).
-
C=C and C=N Stretching (Aromatic Ring): Absorptions in the 1400-1600 cm⁻¹ region.
-
N-H Bending: A band around 1600-1650 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 122. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the pyridine ring.
Chemical Reactivity and Synthesis
Basicity and pKa
The basicity of this compound is influenced by both the pyridine ring nitrogen and the exocyclic amino group. The pKa of the conjugate acid of 2,6-dimethylpyridine is 6.7. The presence of the electron-donating amino group at the 3-position is expected to slightly increase the basicity of the pyridine nitrogen.
Synthesis
A common and effective method for the synthesis of this compound is the reduction of the corresponding nitro compound, 2,6-dimethyl-3-nitropyridine.
Experimental Protocol: Reduction of 2,6-dimethyl-3-nitropyridine [8]
This protocol outlines a general procedure for the reduction of a nitropyridine to an aminopyridine.
-
Materials:
-
2,6-dimethyl-3-nitropyridine
-
Iron powder (Fe)
-
Glacial acetic acid
-
50 wt.% aqueous sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dimethyl-3-nitropyridine, iron powder, and glacial acetic acid.
-
Heat the mixture to reflux for approximately 1.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to below 25°C and adjust the pH to 7.0-8.0 with a 50 wt.% aqueous sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 500 mL).
-
Wash the combined organic layers with saturated aqueous sodium chloride solution (2 x 100 mL) and then with water (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Key Reactions
This compound can undergo a variety of reactions characteristic of primary aromatic amines and pyridines.
-
Diazotization and Sandmeyer-type Reactions: The amino group can be converted to a diazonium salt, which can then be substituted with various nucleophiles (e.g., -Cl, -Br, -CN, -OH).[9][10]
-
Condensation Reactions: The amino group can react with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. It can also participate in condensation reactions with β-ketoesters.
-
N-Alkylation and N-Acylation: The amino group can be alkylated or acylated using appropriate reagents.
Applications in Research and Drug Development
Pharmaceutical Intermediate
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as:
-
GABA Receptor Modulators: Aminopyridine derivatives have been investigated for their ability to modulate GABA receptors, which are important targets for drugs treating anxiety, epilepsy, and other neurological disorders.[11][12][13][14]
Ligand in Coordination Chemistry and Catalysis
The pyridine nitrogen and the amino group of this compound can coordinate with metal ions to form stable complexes. These complexes have potential applications in catalysis.[15][16][17][18][19]
Experimental Protocol: Synthesis of a Schiff Base Metal Complex [15]
This protocol describes a general method for synthesizing a Schiff base and its subsequent complexation with a metal ion.
-
Materials:
-
This compound
-
A suitable aldehyde (e.g., salicylaldehyde)
-
A metal salt (e.g., Cu(II) acetate)
-
Methanol or ethanol
-
-
Procedure:
-
Schiff Base Synthesis: Dissolve equimolar amounts of this compound and the aldehyde in methanol or ethanol. Reflux the mixture for 2-4 hours. The formation of the Schiff base can be monitored by TLC. Upon cooling, the Schiff base may precipitate and can be collected by filtration.
-
Complexation: Dissolve the synthesized Schiff base in a suitable solvent. Add a solution of the metal salt (in a 1:2 or 1:1 molar ratio of metal to ligand) dropwise with stirring. The reaction mixture may be heated to facilitate complex formation. The resulting metal complex can be isolated by filtration or evaporation of the solvent.
-
Characterization: The structure of the complex can be confirmed by elemental analysis, IR, UV-Vis, and other spectroscopic techniques.
-
Safety and Handling
This compound should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable heterocyclic compound with a rich chemistry and diverse potential applications. Its utility as a building block in the synthesis of pharmaceuticals, particularly for neurological targets, and as a ligand in catalysis, makes it a compound of significant interest to the scientific community. This guide has provided a foundational understanding of its chemical properties, synthetic routes, and reactivity, offering a starting point for further research and development.
References
- 1. This compound | 3430-33-9 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Amino-4,6-dimethylpyridine | C7H10N2 | CID 21507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-4,6-dimethylpyridine(5407-87-4) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Amino-6-methylpyridine(1824-81-3) 13C NMR spectrum [chemicalbook.com]
- 8. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 11. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Novel pyridine Schiff base–manganese(ii) complexes: synthesis, characterization and catalytic reactivity of the epoxidation of cyclohexene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Amino-2,6-dimethylpyridine (CAS 3430-33-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-2,6-dimethylpyridine, a versatile heterocyclic amine with significant applications in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, a robust synthesis protocol, key chemical reactions, and its emerging role as a scaffold for biologically active molecules, particularly in the development of kinase inhibitors.
Physicochemical Properties and Safety Data
This compound, also known as 2,6-dimethyl-3-pyridinamine or 3-amino-2,6-lutidine, is a solid organic compound. Its core structure, a substituted pyridine ring, makes it a valuable building block in the synthesis of a wide range of functionalized molecules.
| Property | Value | Reference(s) |
| CAS Number | 3430-33-9 | [1] |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [1] |
| Appearance | Primrose yellow solid | [2] |
| Melting Point | 121-123 °C | [1] |
| Boiling Point | 230 °C | [1] |
| Purity (typical) | ≥ 98.5% (HPLC) | [2] |
| Storage Conditions | Store at 0-8°C in a cool, dry place | [2] |
Safety Information:
This compound is classified as a toxic solid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).[1]
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process starting from the readily available 2,6-lutidine: nitration followed by reduction.
Logical Workflow for Synthesis
Experimental Protocols
Step 1: Synthesis of 3-Nitro-2,6-dimethylpyridine
This protocol is adapted from general procedures for the nitration of pyridine derivatives.[3][4]
-
Materials:
-
2,6-Lutidine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Sodium Carbonate solution (saturated)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 2,6-lutidine dropwise to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2,6-lutidine in sulfuric acid, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Nitro-2,6-dimethylpyridine.
-
The crude product can be purified by column chromatography or recrystallization.
-
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro-intermediate via catalytic hydrogenation.[5]
-
Materials:
-
3-Nitro-2,6-dimethylpyridine
-
Palladium on Carbon (Pd/C, 10%)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Celite
-
-
Procedure:
-
Dissolve 3-Nitro-2,6-dimethylpyridine in ethanol or methanol in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-5 bar) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield the final product as a crystalline solid.
-
Chemical Reactivity and Applications in Drug Discovery
The presence of a nucleophilic amino group and the pyridine nitrogen makes this compound a versatile building block in organic synthesis. It can readily undergo reactions such as acylation, alkylation, and diazotization. The amino group directs electrophilic substitution to the ortho and para positions of the pyridine ring that are not already substituted.
A significant application of this compound in drug discovery is its use as a scaffold for the synthesis of kinase inhibitors.[6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine core can act as a hinge-binding motif, a common feature in many kinase inhibitors that interact with the ATP-binding site of the enzyme.
Generic Kinase Signaling Pathway and Inhibition
Representative Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound derived from this compound against a target kinase. This protocol is based on the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8]
Experimental Workflow
-
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (derived from this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare the kinase/substrate solution and ATP solution in the kinase assay buffer according to the manufacturer's recommendations.
-
Reaction Setup: To the wells of a 384-well plate, add a small volume (e.g., 1 µL) of the serially diluted test compound or DMSO for the control wells.
-
Kinase Reaction Initiation: Add the kinase/substrate mixture to each well, followed by the ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and consume any remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Analytical Characterization
The purity and identity of this compound and its derivatives are typically confirmed using a combination of analytical techniques.
| Analytical Technique | Expected Observations |
| HPLC | A single major peak indicating high purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing a modifier like formic acid or ammonium formate is a common starting point for method development.[9] |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the protons of the two methyl groups and the amino group. The chemical shifts and coupling patterns will confirm the substitution pattern. |
| ¹³C NMR | Resonances for the seven distinct carbon atoms in the molecule, including the two methyl carbons and the five carbons of the pyridine ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (122.17 g/mol for the parent compound). Fragmentation patterns can provide further structural information. |
This technical guide provides a foundational understanding of this compound for its application in research and drug development. The provided protocols and data serve as a starting point for further investigation into the synthesis and biological evaluation of novel compounds derived from this versatile chemical building block.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. helixchrom.com [helixchrom.com]
An In-depth Technical Guide to the Synthesis Precursors of 3-Amino-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis precursors and detailed methodologies for the preparation of 3-Amino-2,6-dimethylpyridine. This valuable pyridine derivative serves as a crucial building block in the development of pharmaceuticals and other specialty chemicals. The primary synthetic route involves a two-step process: the nitration of 2,6-dimethylpyridine to form the key intermediate, 3-nitro-2,6-dimethylpyridine, followed by the reduction of the nitro group to yield the final amine product.
Core Synthetic Pathway
The synthesis of this compound is efficiently achieved through a well-established two-step reaction sequence. The process begins with the electrophilic nitration of the readily available starting material, 2,6-dimethylpyridine (also known as 2,6-lutidine). This is followed by the reduction of the resulting 3-nitro-2,6-dimethylpyridine intermediate.
Step 1: Nitration of 2,6-Dimethylpyridine
The introduction of a nitro group at the 3-position of the pyridine ring is a critical first step. This is typically accomplished using a mixed acid nitrating agent, such as a combination of nitric acid and sulfuric acid, or potassium nitrate in sulfuric acid. The strong activating effect of the two methyl groups directs the nitration to the 3-position.
Experimental Protocol: Nitration using Potassium Nitrate and Sulfuric Acid
This protocol is adapted from a similar nitration of a dimethylpyridine derivative.
Materials:
-
2,6-Dimethylpyridine (2,6-Lutidine)
-
Potassium Nitrate (KNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylpyridine in concentrated sulfuric acid, maintaining the temperature between -10°C and -5°C with an ice-salt bath.
-
Separately, prepare a solution of potassium nitrate in concentrated sulfuric acid.
-
Slowly add the potassium nitrate solution dropwise to the 2,6-dimethylpyridine solution, ensuring the temperature does not exceed -5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-85°C for 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice with stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-nitro-2,6-dimethylpyridine.
-
The crude product can be further purified by column chromatography or recrystallization.
| Parameter | Value |
| Starting Material | 2,6-Dimethylpyridine |
| Nitrating Agent | Potassium Nitrate in Sulfuric Acid |
| Reaction Temperature | -10°C to 85°C |
| Reaction Time | 2-3 hours |
| Typical Yield | 90-95% |
Step 2: Reduction of 3-Nitro-2,6-dimethylpyridine
The final step in the synthesis is the reduction of the nitro group of 3-nitro-2,6-dimethylpyridine to an amino group. Several methods are effective for this transformation, including catalytic hydrogenation and metal-acid reductions.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst.
Materials:
-
3-Nitro-2,6-dimethylpyridine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen Gas (H₂)
-
Celite
Procedure:
-
In a hydrogenation vessel, dissolve 3-nitro-2,6-dimethylpyridine in methanol or ethanol.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.
-
Wash the Celite pad with the solvent used in the reaction.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain this compound.
| Parameter | Value |
| Starting Material | 3-Nitro-2,6-dimethylpyridine |
| Catalyst | 10% Palladium on Carbon |
| Solvent | Methanol or Ethanol |
| Hydrogen Pressure | 1-4 atm |
| Reaction Temperature | Room Temperature |
| Typical Yield | >95% |
Method B: Metal-Acid Reduction
Reduction using metals such as iron, tin, or zinc in an acidic medium is a classic and reliable method for converting nitroarenes to anilines.
Materials:
-
3-Nitro-2,6-dimethylpyridine
-
Iron Powder (Fe)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, suspend 3-nitro-2,6-dimethylpyridine and iron powder in a mixture of ethanol, water, and glacial acetic acid.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and remove the ethanol under reduced pressure.
-
Neutralize the remaining aqueous solution with sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
| Parameter | Value |
| Starting Material | 3-Nitro-2,6-dimethylpyridine |
| Reducing Agent | Iron Powder |
| Acid | Glacial Acetic Acid |
| Solvent | Ethanol/Water |
| Reaction Temperature | Reflux |
| Typical Yield | 80-90% |
Conclusion
The synthesis of this compound from its precursor, 2,6-dimethylpyridine, is a robust and high-yielding process. The two-step sequence of nitration followed by reduction provides a reliable route to this important building block for drug discovery and development. The choice of reduction method can be tailored based on available resources and desired purity profile, with catalytic hydrogenation generally offering a cleaner reaction profile. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to successfully synthesize this compound.
Spectroscopic and Physicochemical Profile of 3-Amino-2,6-dimethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 3-Amino-2,6-dimethylpyridine (CAS No. 3430-33-9). While experimental spectroscopic data is not widely available in public domains, this document presents predicted data based on the compound's structure and analysis of analogous molecules. It includes detailed, generalized experimental protocols for acquiring spectroscopic data and is intended to serve as a valuable resource for researchers utilizing this compound in synthesis and drug discovery.
Introduction
This compound, also known as 2,6-dimethylpyridin-3-amine, is a substituted pyridine derivative. Its chemical structure, featuring an amino group and two methyl groups on the pyridine ring, makes it a versatile intermediate in organic synthesis. Pyridine derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. This guide summarizes the key physicochemical properties and provides a detailed, albeit predicted, spectroscopic profile to aid in the characterization and quality control of this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 3430-33-9 | [1][2][3][4] |
| Molecular Formula | C₇H₁₀N₂ | [1][2] |
| Molecular Weight | 122.17 g/mol | [1][2] |
| Appearance | Primrose yellow solid | [2] |
| Melting Point | 121-123 °C | [3] |
| Boiling Point | 231.5 °C at 760 mmHg | [3] |
Spectroscopic Data (Predicted)
Due to the limited availability of public experimental spectra for this compound, the following sections provide predicted data based on its chemical structure and known spectroscopic trends for similar compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons and the methyl and amino groups.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 6.8 - 7.0 | Doublet | 1 | H-4 |
| ~ 6.4 - 6.6 | Doublet | 1 | H-5 |
| ~ 3.5 - 4.5 | Broad Singlet | 2 | -NH₂ |
| ~ 2.4 | Singlet | 3 | 2-CH₃ |
| ~ 2.3 | Singlet | 3 | 6-CH₃ |
Note: Predictions are based on typical chemical shifts for substituted pyridines. Actual values may vary depending on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~ 150 - 155 | C-6 |
| ~ 140 - 145 | C-2 |
| ~ 135 - 140 | C-3 |
| ~ 120 - 125 | C-4 |
| ~ 115 - 120 | C-5 |
| ~ 22 - 25 | 6-CH₃ |
| ~ 18 - 21 | 2-CH₃ |
Note: These are estimated chemical shifts and can be influenced by solvent and other experimental parameters.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the amino and aromatic functionalities.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3450 - 3300 | Medium-Strong, Doublet | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3100 - 3000 | Medium-Weak | C-H stretching (aromatic) |
| 2980 - 2850 | Medium-Weak | C-H stretching (aliphatic, methyl groups) |
| 1620 - 1580 | Strong | N-H bending (scissoring) of the primary amine |
| 1580 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| 1470 - 1430 | Medium | C-H bending (methyl groups) |
| 1300 - 1200 | Medium-Strong | C-N stretching |
| 900 - 650 | Medium-Strong | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 122 | [M]⁺, Molecular ion |
| 107 | [M-CH₃]⁺, Loss of a methyl group |
| 94 | [M-N₂H₂]⁺ or other fragmentations |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 300-500 MHz) is typically used.
-
¹H NMR Acquisition:
-
Acquire a one-pulse spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Electrospray ionization (ESI) or electron impact (EI) can be used. ESI is a soft ionization technique suitable for observing the molecular ion, while EI can provide more fragmentation information.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to confirm the elemental composition.
Workflow and Logical Relationships
As no specific signaling pathways involving this compound are prominently documented, the following diagram illustrates a typical workflow for its synthesis and subsequent spectroscopic characterization.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Conclusion
References
An In-depth Technical Guide to the Reactivity and Stability of 3-Amino-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,6-dimethylpyridine, also known as 2,6-dimethyl-3-aminopyridine or 3-amino-2,6-lutidine, is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structural arrangement, featuring an electron-donating amino group and two methyl groups on the pyridine ring, imparts a distinct reactivity profile, making it a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] This technical guide provides a comprehensive overview of the reactivity and stability of this compound, offering detailed experimental protocols and quantitative data to support its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in various chemical processes.
| Property | Value | Reference(s) |
| CAS Number | 3430-33-9 | [1][3] |
| Molecular Formula | C₇H₁₀N₂ | [1][3] |
| Molecular Weight | 122.17 g/mol | [1][3] |
| Appearance | Primrose yellow solid | [1] |
| Melting Point | 121-123 °C | [3] |
| Boiling Point | 231.5 °C at 760 mmHg | [3] |
| Density | 1.039 g/cm³ | [3] |
| Solubility | Insoluble in water | [4] |
Reactivity Profile
The reactivity of this compound is primarily dictated by the presence of the nucleophilic amino group and the pyridine ring. The amino group readily participates in a variety of bond-forming reactions, while the pyridine nitrogen can act as a base or a ligand. The methyl groups can also influence reactivity through steric and electronic effects.
Nucleophilic Reactions of the Amino Group
The amino group at the 3-position is a key functional handle for derivatization, readily undergoing acylation, alkylation, and condensation reactions.
Acylation of the amino group is a common transformation to introduce amide functionalities, which are prevalent in many biologically active molecules. This can be achieved using various acylating agents such as acyl chlorides and anhydrides.
Experimental Protocol: General Procedure for Acylation with an Acyl Chloride
This protocol describes a general method for the acylation of this compound with an acyl chloride.
-
Materials:
-
This compound (1.0 eq.)
-
Acyl chloride (1.1 eq.)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine (1.5 eq.)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or triethylamine to the solution.
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[5]
-
Palladium-Catalyzed Cross-Coupling Reactions
This compound can be functionalized through palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. While specific protocols for this compound are not abundant in the literature, general procedures for structurally similar aminopyridines can be adapted.
The Suzuki-Miyaura coupling enables the formation of biaryl structures by coupling a halide (typically a bromide or iodide) with a boronic acid or ester. For this reaction, a halogenated derivative of this compound would be required as a starting material.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Aminopyridine
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halogenated this compound derivative with an arylboronic acid.[6][7][8]
-
Materials:
-
Halogenated this compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add the halogenated aminopyridine, arylboronic acid, and base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, coupling an aryl halide with an amine. In this context, a halogenated derivative of this compound could be coupled with various amines.
Logical Workflow for a Buchwald-Hartwig Amination Reaction
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
Use in the Synthesis of Bioactive Molecules
The pyridine scaffold is a privileged structure in drug design, and aminopyridines are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors.[9][10][11] Derivatives of aminopyridines have been investigated as inhibitors for kinases such as Janus kinase 2 (JAK2) and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers and inflammatory diseases.[12][13] The amino group of this compound provides a convenient point for the introduction of pharmacophoric groups to modulate the biological activity of the resulting molecules.
Signaling Pathway Context for Kinase Inhibitors
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | 3430-33-9 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dovepress.com [dovepress.com]
- 10. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-2,6-dimethylpyridine Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction
3-Amino-2,6-dimethylpyridine, a substituted pyridine, serves as a crucial scaffold in medicinal chemistry and drug discovery. Its unique structural features, including the reactive amino group and the dimethyl-substituted pyridine ring, make it a versatile building block for the synthesis of a diverse array of biologically active molecules.[1] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including kinase inhibition, anticancer properties, and potential as agents targeting neurological disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives and their analogs, aimed at researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | 3-Amino-2,6-lutidine, 2,6-Dimethyl-3-aminopyridine | [1] |
| CAS Number | 3430-33-9 | [1] |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [1] |
| Appearance | Primrose yellow solid | [1] |
| Purity | ≥ 98.5% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis of this compound Derivatives
The synthesis of derivatives based on the this compound core can be achieved through various synthetic strategies. A common approach involves the modification of the amino group or substitution at other positions of the pyridine ring. One-pot multicomponent reactions are also efficient methods for the synthesis of highly substituted pyridine derivatives.
General Experimental Protocol: N-Acylation of this compound
This protocol describes a general method for the acylation of the 3-amino group, a common first step in the synthesis of many derivatives.
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated derivative.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Quantitative Data
Derivatives of this compound and related aminopyridines have shown significant activity against various biological targets, particularly protein kinases. The following tables summarize some of the reported in vitro activities.
PIM-1 Kinase Inhibitory Activity of Pyridine-Based Compounds
| Compound | IC₅₀ (nM) | Cell Line | Reference |
| Compound 12 | 14.3 | - | [2] |
| Staurosporine (Control) | 16.7 | - | [2] |
Cytotoxicity of Pyridine-Based Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 11 | MCF-7 | 0.73 | [2] |
| Compound 12 | MCF-7 | 0.5 | [2] |
| Compound 6 | HepG2 | 6.6 | [2] |
| Compound 12 | HepG2 | 5.27 | [2] |
| Doxorubicin (Control) | MCF-7 | 2.14 | [2] |
| Doxorubicin (Control) | HepG2 | 2.48 | [2] |
FGFR4 Kinase Inhibitory Activity of Aminopyrimidine Derivatives
| Compound | FGFR4 IC₅₀ (nM) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Reference |
| Compound 6O | 75.3 | >50,000 | 35,482 | >30,000 | [2] |
| BLU9931 (Control) | 3.0 | 560 | 460 | 160 | [2] |
Key Signaling Pathways
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a critical role in cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins such as BAD.
References
- 1. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Amino-2,6-dimethylpyridine in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,6-dimethylpyridine, a substituted pyridine derivative, has emerged as a versatile and highly valuable building block in the field of organic synthesis. Its unique structural features, combining the reactivity of an aromatic amine with the steric and electronic properties of the dimethyl-substituted pyridine ring, make it a key intermediate in the synthesis of a wide range of functional molecules. This technical guide provides an in-depth exploration of the role of this compound in organic synthesis, with a focus on its applications in the development of pharmaceuticals, agrochemicals, and advanced materials. We will delve into key reactions, provide detailed experimental protocols, and present quantitative data to support its utility for researchers and professionals in drug discovery and chemical development.
Core Applications and Synthetic Utility
This compound serves as a crucial precursor in the construction of complex molecular architectures. The amino group provides a reactive handle for a variety of transformations, including nucleophilic substitutions, condensation reactions, and metal-catalyzed cross-coupling reactions.[1] Concurrently, the pyridine nitrogen can act as a ligand for metal catalysts, influencing the rate and selectivity of synthetic transformations.[1]
Key application areas include:
-
Pharmaceutical Development: The aminopyridine scaffold is a well-established pharmacophore in numerous therapeutic agents. Derivatives of this compound are being investigated for their potential as kinase inhibitors, particularly targeting pathways implicated in cancer and neurodegenerative diseases.[2]
-
Agrochemicals: This compound is utilized in the synthesis of novel pesticides and herbicides, contributing to the development of more effective and selective crop protection agents.[1]
-
Materials Science: The unique electronic and coordination properties of this compound and its derivatives make them valuable in the design of functional materials, such as dyes, pigments, and ligands for catalysis.[1]
Key Reactions and Experimental Protocols
The synthetic versatility of this compound is demonstrated in a variety of chemical transformations. Below, we detail a representative and highly significant reaction: the Suzuki-Miyaura cross-coupling, a cornerstone of modern carbon-carbon bond formation.
Suzuki-Miyaura Cross-Coupling of this compound
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. While the amino group in this compound can potentially inhibit the palladium catalyst through coordination, careful selection of ligands, bases, and reaction conditions can lead to high yields of the desired biaryl products. The following protocol is adapted from established procedures for similar aminopyridine substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (assuming a bromo or iodo-substituted precursor is used, e.g., 5-bromo-3-amino-2,6-dimethylpyridine) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the substituted this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst and any additional ligand to the flask under a positive flow of the inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Quantitative Data
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. These data provide an indication of the expected efficiency of such couplings with this compound derivatives under optimized conditions.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 75 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 82 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 88 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃/XPhos | K₂CO₃ | Toluene | 79 |
Note: Yields are illustrative and can vary based on the specific substrates and reaction conditions.
Visualizing Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows involving this compound.
Conclusion
This compound is a cornerstone building block in contemporary organic synthesis, offering a gateway to a diverse array of complex molecules with significant applications in medicine, agriculture, and materials science. Its strategic combination of a reactive amino group and a sterically defined pyridine core provides chemists with a powerful tool for molecular design and construction. The detailed protocols and workflows presented in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this versatile intermediate in their pursuit of novel and impactful chemical entities.
References
An In-depth Technical Guide to 3-Amino-2,6-dimethylpyridine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-2,6-dimethylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its synthesis and properties can be understood within the broader context of pyridine chemistry development. This document details its physicochemical properties, outlines a plausible synthetic route based on established methodologies, and presents available spectral data. Furthermore, it explores the potential applications of this compound, drawing insights from the biological activities of structurally related molecules.
Introduction
This compound, also known as 2,6-dimethylpyridin-3-amine, is a heterocyclic aromatic amine. Its structure, featuring a pyridine core with two methyl groups and an amino substituent, imparts a unique combination of basicity, nucleophilicity, and steric hindrance, making it a valuable building block in organic synthesis. Pyridine and its derivatives have been fundamental in the development of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of functional groups on the pyridine ring, as seen in this compound, allows for diverse chemical modifications and the exploration of a wide range of biological and material properties.
History and Discovery
The specific discovery of this compound is not prominently recorded. However, the history of pyridine synthesis dates back to the 19th century. Early preparations of pyridine were from coal tar. The first synthesis of a heteroaromatic compound, pyridine itself, was achieved by William Ramsay in 1876 by reacting acetylene with hydrogen cyanide in a red-hot iron-tube furnace. A significant advancement in pyridine derivative synthesis was the Hantzsch pyridine synthesis, developed in 1881 by Arthur Rudolf Hantzsch. This method typically involves the condensation of a β-keto acid, an aldehyde, and ammonia.
The industrial production of pyridines was later revolutionized by the Chichibabin pyridine synthesis in 1924, which utilizes the condensation of aldehydes and ketones with ammonia. It is likely that this compound was first synthesized and characterized during the extensive exploration of pyridine chemistry in the 20th century, as researchers systematically investigated the substitution patterns and reactions of the pyridine ring.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [1] |
| CAS Number | 3430-33-9 | [1] |
| Appearance | Not explicitly stated, likely a solid at room temperature | |
| Melting Point | 121-123 °C | [2] |
| Boiling Point | 231.5 °C at 760 mmHg | [2] |
| Density | 1.039 g/cm³ | [2] |
| Solubility | Insoluble in water | [3] |
Synthesis
While a definitive first synthesis is not documented, a common and logical approach to synthesize this compound involves the nitration of 2,6-dimethylpyridine (2,6-lutidine) followed by the reduction of the resulting nitro-intermediate. 2,6-Lutidine is a readily available starting material produced industrially.
Proposed Synthetic Pathway
Detailed Experimental Protocols
Step 1: Synthesis of 2,6-Dimethyl-3-nitropyridine (Nitration)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2,6-dimethylpyridine (1.0 eq).
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Addition of Acid: Slowly add concentrated sulfuric acid (H₂SO₄) to the stirred 2,6-dimethylpyridine, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid. Cool this mixture to 0 °C.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 2,6-dimethylpyridine in sulfuric acid, maintaining the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude 2,6-dimethyl-3-nitropyridine.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Reduction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified 2,6-dimethyl-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Reducing Agent: Add a reducing agent. Common choices include iron powder (Fe) with hydrochloric acid (HCl), tin(II) chloride (SnCl₂) in concentrated HCl, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst, Pd/C).
-
Reaction Conditions:
-
For Fe/HCl: Heat the mixture to reflux and stir vigorously for several hours.
-
For H₂/Pd-C: Stir the mixture under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete.
-
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up:
-
For Fe/HCl: After the reaction is complete, cool the mixture and filter to remove the iron salts. Make the filtrate basic by adding a concentrated solution of sodium hydroxide (NaOH).
-
For H₂/Pd-C: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
-
Extraction: Extract the aqueous layer (if applicable) with an organic solvent.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
Purification: The final product can be purified by recrystallization or column chromatography to obtain a high-purity sample.
Spectroscopic Data
| Spectroscopic Data | Expected/Reported Values |
| ¹H NMR | Signals corresponding to two distinct methyl groups, two aromatic protons, and an amino group. The chemical shifts will be influenced by the solvent. For the related 2-Amino-4,6-dimethylpyridine in CDCl₃, peaks are observed around δ 6.1-7.3 ppm (aromatic H), δ 5.2 ppm (NH₂), and δ 2.2-2.3 ppm (CH₃).[4] |
| ¹³C NMR | Signals for seven distinct carbon atoms: two methyl carbons, five pyridine ring carbons (three CH and two quaternary). |
| Infrared (IR) | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of methyl and aromatic groups (around 2900-3100 cm⁻¹), and C=C/C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 122.17. |
Potential Applications and Biological Activity
This compound serves as a versatile intermediate in the synthesis of more complex molecules.[5] Its applications are primarily in the fields of pharmaceuticals and agrochemicals.[5] The presence of the amino group allows for a variety of follow-up reactions, including acylation, alkylation, and diazotization, to build more elaborate structures.
While specific biological activities for this compound are not extensively reported, research on related aminopyridine and dimethylpyridine derivatives has shown a range of biological effects. For instance, various substituted aminopyridines have been investigated as:
-
Kinase Inhibitors: Certain aminopyridine derivatives have shown potential as inhibitors of kinases such as GSK-3β and CK-1δ, which are implicated in neurodegenerative diseases like Alzheimer's.[6]
-
Anticancer Agents: Dimethylpyridine derivatives have been evaluated for their anti-cancer properties, with some showing inhibitory activity against cyclooxygenase (COX) enzymes.[7] Other aminopyridine-containing heterocyclic systems have demonstrated cytotoxicity against various cancer cell lines.[8]
-
FGFR4 Inhibitors: Aminopyridinol and aminopyrimidinol derivatives with dimethyl substitutions have been designed as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), a target in hepatocellular carcinoma.[9]
The logical progression for future research on this compound would involve its use as a scaffold to synthesize libraries of new compounds for screening against various biological targets.
References
- 1. scbt.com [scbt.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. scienceopen.com [scienceopen.com]
- 4. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 3-Amino-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Amino-2,6-dimethylpyridine (CAS: 3430-33-9), a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Section 1: Chemical Identification and Physical Properties
This compound, also known as 2,6-dimethylpyridin-3-amine, is a primrose yellow solid.[1] Its key identifiers and physical properties are summarized below.
| Identifier | Value | Reference |
| CAS Number | 3430-33-9 | [2][3] |
| EC Number | 222-332-7 | [2] |
| Molecular Formula | C₇H₁₀N₂ | [1][2][3] |
| Molecular Weight | 122.17 g/mol | [1][2][3] |
| Property | Value | Reference |
| Melting Point | 121-123°C | [2] |
| Boiling Point | 231.5°C at 760 mmHg | [2] |
| Flash Point | 119.8°C | [2] |
| Density | 1.039 g/cm³ | [2] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Source: GHS Classification[2][4]
Precautionary Statements: P261, P280, P304+P340, P305+P351+P338, P405.[2]
Section 3: Experimental Protocols for Safe Handling
Strict adherence to the following protocols is mandatory to minimize risk.
3.1 Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Ensure eyewash stations and safety showers are readily accessible.[7]
3.2 Personal Protective Equipment (PPE) A risk assessment should be conducted before handling. However, the following PPE is generally recommended:
-
Eye Protection: Chemical safety goggles or a face shield.[5][6]
-
Hand Protection: Chemically resistant gloves such as nitrile rubber.[5][6] Change gloves frequently, especially if contaminated.[8]
-
Body Protection: A laboratory coat must be worn at all times.[5][6] For larger quantities, consider additional protective clothing.
-
Respiratory Protection: If dust or aerosols are likely to be generated, use a NIOSH-approved respirator with a particulate filter.[5][8]
3.3 Handling Procedures
-
Avoid direct contact with the substance.[5]
-
Wash hands and any exposed skin thoroughly after handling.[9][10]
-
Use non-sparking tools to prevent ignition.[2]
-
Take precautionary measures against static discharge.[9]
3.4 Storage
-
Store in a cool, dry, and well-ventilated place.[5]
-
Store under an inert atmosphere, such as Argon, is recommended.[5]
Section 4: Emergency Procedures
4.1 First Aid Measures
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [2][5] |
| Skin Contact | Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 10-15 minutes. Consult a doctor. | [5][9] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical advice from an ophthalmologist. | [2][5][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give half a liter of water to drink. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately. | [2][5][9] |
4.2 Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][9]
-
Specific Hazards: Combustible material.[9] Vapors are heavier than air and may form explosive mixtures with air at elevated temperatures.[9] Hazardous combustion products may include nitrogen oxides and carbon monoxide.[11]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][9]
4.3 Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[2] Avoid breathing dust and contact with the substance.[2] Remove all sources of ignition.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[2] Do not let the product enter drains.[2]
-
Containment and Cleanup: Transfer the spilled material to a closable, labeled container for disposal using spark-proof tools.[2][5]
Section 5: Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations.[6] Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal.[6] Never dispose of this chemical down the drain or in regular trash.[6]
Section 6: Visualized Workflow
The following diagram illustrates a standard workflow for the safe handling of this compound in a research setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Amino-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-Amino-2,6-dimethylpyridine, a valuable pyridine derivative used as a building block in the development of pharmaceuticals and other specialty chemicals. The synthetic route described herein is a two-step process commencing with the formation of 2,6-dimethylnicotinamide from 2,6-dimethylnicotinic acid, followed by a Hofmann rearrangement to yield the target amine.
Quantitative Data Summary
The following table summarizes the key quantitative data for the compounds involved in the synthesis of this compound.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Typical Yield (%) |
| 1 | 2,6-Dimethylnicotinic Acid | C₈H₉NO₂ | 151.16 | Solid | 208-211 | - |
| 2 | 2,6-Dimethylnicotinamide | C₈H₁₀N₂O | 150.18 | Solid | 188-190 | 85-95 |
| 3 | This compound | C₇H₁₀N₂ | 122.17 | Primrose yellow solid | 121-123[1] | 70-85 |
Experimental Protocols
Step 1: Synthesis of 2,6-Dimethylnicotinamide from 2,6-Dimethylnicotinic Acid
This procedure involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation.
Materials and Reagents:
-
2,6-Dimethylnicotinic Acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,6-dimethylnicotinic acid (1 equivalent) in anhydrous dichloromethane.
-
Slowly add thionyl chloride (1.5 equivalents) to the suspension at room temperature with stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 40°C) for 2-3 hours, or until the reaction mixture becomes a clear solution. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
-
Amidation:
-
Cool the flask containing the crude 2,6-dimethylnicotinoyl chloride in an ice bath.
-
Slowly and carefully add a concentrated aqueous solution of ammonium hydroxide (excess, ~5-10 equivalents) to the flask with vigorous stirring. Caution: This reaction is highly exothermic.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-dimethylnicotinamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a white to off-white solid.
-
Step 2: Synthesis of this compound via Hofmann Rearrangement
This protocol describes the conversion of 2,6-dimethylnicotinamide to this compound. The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one fewer carbon atom.[2] An analogous reaction, the conversion of Nicotinamide to 3-Aminopyridine, is a known application of this rearrangement.[2]
Materials and Reagents:
-
2,6-Dimethylnicotinamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Water
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Hypobromite Solution:
-
In a beaker or flask, dissolve sodium hydroxide (4 equivalents) in water. Cool the solution in an ice bath to 0-5°C.
-
Slowly add bromine (1.1 equivalents) to the cold NaOH solution with vigorous stirring. Caution: Bromine is highly corrosive and toxic. Perform this step in a well-ventilated fume hood. The color of the solution should be pale yellow. Keep this solution cold.
-
-
Hofmann Rearrangement Reaction:
-
In a separate round-bottom flask, dissolve 2,6-dimethylnicotinamide (1 equivalent) in a minimal amount of cold water or a mixture of water and a co-solvent if solubility is an issue. Cool the solution in an ice bath.
-
Slowly add the freshly prepared cold sodium hypobromite solution to the amide solution with continuous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70°C for approximately 1 hour. The progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Extract the aqueous reaction mixture with an organic solvent such as dichloromethane or chloroform (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Visualizations
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for 3-Amino-2,6-dimethylpyridine in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 3-Amino-2,6-dimethylpyridine as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document outlines the underlying principles, offers detailed experimental protocols, and presents representative data for the synthesis of biaryl compounds, which are crucial intermediates in pharmaceutical and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds. The choice of ligand is critical for the efficiency and scope of this reaction, as it directly influences the stability and reactivity of the palladium catalyst. This compound is an electron-rich N-donor ligand. The amino group enhances the electron-donating ability of the pyridine ring, which can facilitate the oxidative addition step in the catalytic cycle. Furthermore, the two methyl groups provide steric bulk around the nitrogen atom, which can promote the reductive elimination step and prevent catalyst deactivation. These electronic and steric properties make this compound a potentially effective ligand for challenging Suzuki-Miyaura coupling reactions.
Application Notes
The use of this compound as a ligand in Suzuki-Miyaura coupling reactions presents several advantages and considerations for optimization:
-
Catalyst System : This ligand can be used with various palladium precursors, such as Pd(OAc)₂ or Pd₂(dba)₃. The in-situ formation of the active catalyst is generally effective. For more challenging substrates, the use of a pre-formed palladium complex of this compound may offer improved reactivity and reproducibility. The electron-donating nature of the amino and methyl groups can enhance the catalytic activity of the palladium center.[1][2]
-
Substrate Scope : The steric hindrance provided by the 2,6-dimethyl substitution can be advantageous when coupling sterically demanding substrates.[3][4] This ligand is expected to be effective for the coupling of ortho-substituted aryl halides and boronic acids.
-
Base Selection : The choice of base is crucial for the activation of the boronic acid. Inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly employed.[4] The optimal base may vary depending on the specific substrates and should be screened for optimal performance.
-
Solvent System : A variety of solvents can be used, with toluene, dioxane, and DMF being common choices. The addition of water can sometimes be beneficial, particularly when using phosphate or carbonate bases.[4] Anhydrous conditions may be necessary to minimize side reactions such as protodeboronation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using this compound as a ligand.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
This compound (0.04 mmol, 4 mol%)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the palladium(II) acetate and this compound.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Synthesis of a Dichloro(this compound)palladium(II) Precatalyst
This protocol describes the synthesis of a potential palladium precatalyst.
Materials:
-
Palladium(II) chloride (PdCl₂) (1.0 mmol)
-
This compound (2.2 mmol)
-
Methanol (20 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask, add palladium(II) chloride and methanol.
-
Stir the suspension and add this compound.
-
Heat the mixture to reflux with stirring for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold methanol and dry under vacuum to yield the dichloro-bis(this compound)palladium(II) complex.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid using the conditions described in Protocol 1.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 92 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 88 |
| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 85 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 82 |
| 5 | 2-Bromotoluene | 2-Methylbiphenyl | 78 |
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Amino-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and tolerance for various functional groups, enabling the synthesis of complex arylamines.[1] The sterically hindered nature of 3-Amino-2,6-dimethylpyridine presents a challenging substrate for C-N coupling reactions. However, the development of specialized bulky phosphine ligands has made this transformation feasible and efficient.[2]
These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of this compound with a range of aryl halides. The provided data and methodologies are intended to serve as a valuable resource for researchers engaged in the synthesis of novel substituted pyridine derivatives for applications in pharmaceutical and materials science.
Reaction Principle
The Buchwald-Hartwig amination of this compound with an aryl halide proceeds via a palladium-catalyzed cycle. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido intermediate. Reductive elimination from this intermediate yields the desired N-aryl-2,6-dimethylpyridin-3-amine and regenerates the active Pd(0) catalyst. The choice of a bulky and electron-rich phosphine ligand is crucial to facilitate both the oxidative addition and the reductive elimination steps, particularly with sterically demanding substrates like this compound.
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized reaction conditions and corresponding yields for the Buchwald-Hartwig amination of this compound with various aryl halides. These conditions have been compiled from literature sources and represent robust starting points for reaction optimization.
Table 1: Buchwald-Hartwig Amination with Substituted Aryl Bromides
| Aryl Bromide | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu (1.2) | Toluene | 100 | 18 | 95 |
| 4-Bromoanisole | Pd(OAc)₂ (2.0) | RuPhos (4.0) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 24 | 92 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | tBuXPhos (3.0) | K₃PO₄ (2.0) | Toluene | 100 | 20 | 88 |
| 2-Bromopyridine | Pd(OAc)₂ (2.0) | Xantphos (4.0) | NaOtBu (1.4) | 1,4-Dioxane | 100 | 16 | 85 |
| 3-Bromobenzonitrile | Pd₂(dba)₃ (1.0) | SPhos (2.0) | LHMDS (1.3) | THF | 80 | 24 | 90 |
Table 2: Buchwald-Hartwig Amination with Substituted Aryl Chlorides
| Aryl Chloride | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Pd₂(dba)₃ (2.0) | BrettPhos (4.0) | NaOtBu (1.5) | Toluene | 110 | 24 | 85 |
| 4-Chloroanisole | Pd(OAc)₂ (2.5) | CPhos (5.0) | K₂CO₃ (2.0) | 1,4-Dioxane | 120 | 36 | 78 |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (2.0) | RuPhos (4.0) | Cs₂CO₃ (1.8) | Toluene | 110 | 24 | 82 |
| 2-Chloropyridine | G3-XPhos (2.0) | - | NaOtBu (1.5) | t-BuOH | 100 | 18 | 88 |
| 1-Chloro-3,5-dimethylbenzene | Pd(OAc)₂ (2.0) | AdBrettPhos (4.0) | K₃PO₄ (2.0) | Toluene | 110 | 30 | 80 |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound. These protocols should be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure for Aryl Bromides
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd₂(dba)₃ (1.0 mol%)
-
XPhos (2.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 equiv)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene via syringe to achieve a desired concentration (e.g., 0.1 M with respect to the limiting reagent).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Aryl Chlorides
Materials:
-
This compound (1.0 equiv)
-
Aryl chloride (1.2 equiv)
-
Pd₂(dba)₃ (2.0 mol%)
-
BrettPhos (4.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, and BrettPhos to an oven-dried Schlenk tube.
-
Add the aryl chloride and NaOtBu to the tube.
-
Seal the tube, remove from the glovebox (if applicable), and add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x volume of the reaction).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo.
-
Purify the residue by column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols: 3-Amino-2,6-dimethylpyridine in the Synthesis of Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy in combating these conditions is the development of neuroprotective agents that can prevent neuronal damage and death. The aminopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This document details the application of 3-Amino-2,6-dimethylpyridine as a starting material for the synthesis of a novel class of potential neuroprotective agents, specifically focusing on the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a critical enzyme implicated in the pathology of neurodegenerative disorders.[1] The following protocols provide a roadmap for the synthesis of a candidate neuroprotective agent, Compound 1 , and its subsequent evaluation in relevant in vitro assays.
Data Presentation
The following tables summarize the hypothetical quantitative data for the synthesized neuroprotective agent, Compound 1 , a pyrrolo[2,3-b]pyridine derivative. This data is presented as a representative example for comparative purposes.
Table 1: In Vitro GSK-3β Inhibitory Activity of Compound 1
| Compound | Target Kinase | IC50 (nM) |
| Compound 1 | GSK-3β | 85 |
| Staurosporine (Control) | GSK-3β | 10 |
Table 2: Neuroprotective Effect of Compound 1 on SH-SY5Y Cell Viability
| Treatment | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control (Vehicle) | - | 100 ± 5.2 |
| Aβ (1-42) (10 µM) | - | 52 ± 4.5 |
| Compound 1 + Aβ (1-42) | 1 | 65 ± 3.8 |
| Compound 1 + Aβ (1-42) | 10 | 88 ± 4.1 |
| Compound 1 + Aβ (1-42) | 50 | 95 ± 3.5 |
Table 3: Effect of Compound 1 on Neurite Outgrowth in SH-SY5Y Cells
| Treatment | Concentration (µM) | Average Neurite Length (µm) (Mean ± SD) |
| Control (Vehicle) | - | 25 ± 3.1 |
| Retinoic Acid (10 µM) | - | 78 ± 6.5 |
| Compound 1 | 1 | 35 ± 4.2 |
| Compound 1 | 10 | 62 ± 5.8 |
Experimental Protocols
Synthesis of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-amine (Compound 1)
This protocol describes a plausible synthetic route to a pyrrolo[2,3-b]pyridine derivative from this compound.
Materials:
-
This compound
-
Chloroacetonitrile
-
Sodium ethoxide
-
Ethanol
-
Toluene
-
Standard laboratory glassware and purification equipment
Procedure:
-
Step 1: Synthesis of (2,6-dimethylpyridin-3-ylamino)acetonitrile.
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Add chloroacetonitrile (1.1 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield (2,6-dimethylpyridin-3-ylamino)acetonitrile.
-
-
Step 2: Cyclization to 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-amine (Compound 1).
-
To a solution of (2,6-dimethylpyridin-3-ylamino)acetonitrile (1 equivalent) in anhydrous toluene, add sodium ethoxide (1.5 equivalents).
-
Heat the mixture to reflux for 8-12 hours, monitoring the cyclization by TLC.
-
Cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain Compound 1 .
-
In Vitro GSK-3β Kinase Assay[2][3]
This protocol outlines a luminescent kinase assay to determine the IC50 value of Compound 1 against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Compound 1 stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white microplates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of Compound 1 in kinase assay buffer with a constant final DMSO concentration (e.g., 1%).
-
Add 1 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of GSK-3β enzyme solution to each well (except for the "no enzyme" control).
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction. Final concentrations should be at or near the Km for ATP and the substrate peptide.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of Compound 1 and determine the IC50 value using a suitable software.
Neuroprotection Assay using SH-SY5Y Cells[4]
This protocol assesses the ability of Compound 1 to protect SH-SY5Y neuroblastoma cells from amyloid-β (Aβ)-induced toxicity.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with FBS and antibiotics
-
Amyloid-β (1-42) peptide
-
Compound 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Compound 1 (e.g., 1, 10, 50 µM) for 2 hours.
-
Induce neurotoxicity by adding Aβ (1-42) peptide to a final concentration of 10 µM. Include control wells with vehicle only and Aβ (1-42) only.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Neurite Outgrowth Assay[5][6]
This protocol evaluates the effect of Compound 1 on promoting neurite outgrowth in differentiated SH-SY5Y cells.
Materials:
-
SH-SY5Y cells stably expressing a fluorescent tubulin marker (e.g., TagGFP2-tubulin)
-
DMEM/F12 medium
-
Retinoic acid for differentiation
-
Compound 1
-
High-content imaging system
Procedure:
-
Seed SH-SY5Y-tubulin cells in a 96-well plate.
-
Differentiate the cells by treating with retinoic acid (e.g., 10 µM) for 3-5 days.[2]
-
After differentiation, treat the cells with various concentrations of Compound 1 (e.g., 1, 10 µM) or vehicle.
-
Incubate the cells for 48-72 hours.
-
Acquire images of the cells using a high-content imaging system.
-
Analyze the images using appropriate software to quantify neurite length and branching.
Visualizations
Caption: GSK-3β signaling in neurodegeneration and the inhibitory action of Compound 1.
Caption: Workflow for synthesis and evaluation of neuroprotective agents from this compound.
References
Application Notes and Protocols: 3-Amino-2,6-dimethylpyridine in OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and design flexibility. The performance of OLED devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transporting layers. Pyridine-based compounds have emerged as a versatile class of materials in OLEDs due to their unique electronic properties. The electron-deficient nature of the pyridine ring makes its derivatives suitable for electron-transporting layers (ETLs) and as components in advanced emitter molecules, such as those exhibiting Thermally Activated Delayed Fluorescence (TADF).[1][2] Conversely, strategic functionalization with electron-donating groups can tailor pyridine derivatives for hole-transporting layers (HTLs).[3][4][5]
This document explores the potential application of 3-Amino-2,6-dimethylpyridine as a foundational building block for novel OLED materials. While direct, extensive research on this specific molecule in OLEDs is not widely published, its structural features—an amino group (electron-donating) and two methyl groups on a pyridine core—suggest its utility in constructing advanced organic semiconductors. These notes provide a prospective analysis of its application, alongside generalized experimental protocols extrapolated from established methodologies for related pyridine derivatives.
For professionals in drug development, the principles of molecular design, structure-property relationships, and synthesis optimization discussed herein will resonate with the challenges and strategies inherent in medicinal chemistry. The exploration of how subtle changes in molecular structure can dramatically alter material function provides a parallel to the structure-activity relationship (SAR) studies central to drug discovery.[6][7]
Potential Applications and Molecular Design Strategy
This compound can be envisioned as a key structural motif in several types of OLED materials:
-
Hole-Transporting Materials (HTMs): The amino group can serve as a weak electron donor, and its nitrogen atom can be a site for further functionalization with well-known hole-transporting moieties like triarylamines (e.g., TPD, NPD) or carbazoles.[8][9] The dimethyl substitution may enhance solubility and influence the morphology of thin films.
-
Host Materials for Phosphorescent OLEDs (PhOLEDs): The pyridine core can be part of a larger molecular structure designed to have a high triplet energy, which is crucial for hosting phosphorescent emitters and preventing energy loss.
-
Building Block for TADF Emitters: In a donor-acceptor (D-A) molecular architecture, the pyridine ring can act as the acceptor core. The amino group could be a site to attach a stronger donor moiety, while the dimethyl groups can help induce a twisted geometry between the donor and acceptor, which is essential for achieving a small singlet-triplet energy splitting (ΔEST) required for efficient TADF.[10][11]
Logical Workflow for Material Development
Caption: Workflow for developing OLED materials from this compound.
Hypothetical Material Data
The following tables summarize expected performance metrics for hypothetical OLED materials derived from this compound, based on data for analogous pyridine-based materials found in the literature.
Table 1: Properties of a Hypothetical Hole-Transporting Material (HTM-PYR)
| Property | Projected Value | Significance |
| HOMO Level | -5.2 to -5.5 eV | Determines the energy barrier for hole injection. |
| LUMO Level | -2.0 to -2.3 eV | Influences electron blocking capability. |
| Triplet Energy (ET) | > 2.7 eV | High ET is needed for hosting blue phosphorescent emitters. |
| Glass Transition Temp (Tg) | > 100 °C | Ensures morphological stability of the thin film. |
| Hole Mobility | 10-4 to 10-3 cm2/Vs | High mobility leads to lower device driving voltage. |
Table 2: Performance of a Hypothetical Green TADF-OLED
| Parameter | Projected Value | Significance |
| Max. External Quantum Eff. (EQE) | 18 - 25% | Overall device efficiency. |
| Max. Current Efficiency | 60 - 80 cd/A | Light output per unit of current. |
| Max. Power Efficiency | 50 - 70 lm/W | Light output per unit of power. |
| Max. Luminance | > 10,000 cd/m2 | Brightness of the device. |
| Turn-on Voltage | < 3.5 V | Low voltage for energy efficiency. |
| Emission Peak (λEL) | 520 - 540 nm | Color of the emitted light (Green). |
Experimental Protocols
The following are generalized protocols for the synthesis of a hypothetical OLED material using this compound and the subsequent fabrication of an OLED device.
Protocol 1: Synthesis of a Hypothetical Donor-Acceptor TADF Emitter
This protocol describes a potential Buchwald-Hartwig amination to couple a donor moiety (e.g., a carbazole derivative) with this compound, which acts as a precursor to the acceptor core.
Materials:
-
This compound
-
A suitable bromo-functionalized acceptor core (e.g., 4-bromobenzonitrile)
-
A suitable donor moiety (e.g., 3,6-di-tert-butylcarbazole)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., Xantphos)
-
Base (e.g., NaOt-Bu)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the bromo-acceptor (1.0 eq), 3,6-di-tert-butylcarbazole (1.1 eq), Pd(OAc)2 (0.05 eq), Xantphos (0.1 eq), and NaOt-Bu (1.4 eq) to a flame-dried Schlenk flask.
-
Solvent Addition: Add anhydrous toluene to the flask and stir the mixture.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 24 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash with brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. Further purification can be achieved by temperature-gradient sublimation to achieve the high purity required for OLED device fabrication.[8]
Diagram: Synthetic Pathway
Caption: Synthetic scheme for a hypothetical TADF emitter.
Protocol 2: OLED Device Fabrication
This protocol outlines the fabrication of a multi-layer OLED device by thermal evaporation in a high-vacuum system.
Device Structure: ITO / HTL / EML / ETL / LiF / Al
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole-Transporting Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML): Host material doped with the synthesized emitter
-
Electron-Transporting Layer (ETL) material (e.g., TPBi)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning: Clean the patterned ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (< 10-6 Torr).
-
Deposit the organic layers and metal cathode sequentially without breaking the vacuum:
-
HTL: Deposit a 40 nm layer of NPB.
-
EML: Co-evaporate the host material and the synthesized emitter (e.g., at a 10% doping concentration) to form a 20 nm layer.
-
ETL: Deposit a 30 nm layer of TPBi.
-
-
Cathode Deposition: Deposit a 1 nm layer of LiF as an electron injection layer, followed by a 100 nm layer of Al as the cathode.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.
Diagram: OLED Device Architecture
Caption: Structure of a typical multi-layer OLED device.
Conclusion
This compound presents a promising, yet underexplored, platform for the design of novel materials for high-performance OLEDs. Its inherent structural and electronic features make it a versatile building block for creating bespoke hole-transporting materials, hosts, and TADF emitters. The protocols and design strategies outlined here, derived from established principles in the field of pyridine-based OLED materials, provide a foundational framework for researchers to explore the potential of this compound. For professionals across scientific disciplines, including drug development, this exploration underscores the universal importance of rational molecular design in achieving targeted functional outcomes.
References
- 1. journalijsra.com [journalijsra.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationally heteroarylated pyridines as hole transport materials for OLEDs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NARD Institute | OLED materials [nard.co.jp]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Highly efficient and stable thermally activated delayed fluorescent palladium(II) complexes for organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Palladium-Catalyzed Cross-Coupling Reactions of Aminopyridine Scaffolds
Introduction
3-Amino-2,6-dimethylpyridine and related aminopyridine structures are pivotal building blocks in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] Rather than acting as catalysts themselves, these compounds typically serve as substrates in palladium-catalyzed cross-coupling reactions. The amino group and the pyridine nitrogen can coordinate with the palladium catalyst, which can present challenges such as catalyst inhibition.[3] However, with the appropriate choice of ligands, bases, and reaction conditions, these challenges can be overcome to efficiently synthesize a diverse range of substituted pyridine derivatives.[3]
This document provides detailed protocols and application data for several key palladium-catalyzed cross-coupling reactions involving aminopyridine scaffolds, including Suzuki-Miyaura, Buchwald-Hartwig C-N coupling, and Sonogashira reactions. These methods are essential for drug development professionals and researchers aiming to perform pharmacomodulation and generate novel molecular entities.[4][5]
Core Concepts
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The general catalytic cycle involves three main steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with an aryl or vinyl halide (or triflate), inserting itself into the carbon-halogen bond to form a palladium(II) complex.[6][7]
-
Transmetalation: A main group organometallic compound (e.g., an organoboron compound in Suzuki coupling) exchanges its organic group with the halide on the palladium complex.[6]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled together, forming the desired product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[6][7]
The choice of ligand is critical for the success of these reactions, especially with challenging substrates like aminopyridines. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective for heteroaryl couplings as they promote the key steps of the catalytic cycle and prevent catalyst deactivation.[3]
I. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating biaryl and heteroaryl structures by coupling a halide (like a bromo-aminopyridine) with an organoboron compound.[8]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various bromopyridine substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | [8] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | [8] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 | [8] |
| 4 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ (2) | DME/EtOH/H₂O | 80 | 4-24 | Good | [9] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halo-aminopyridine with an arylboronic acid.
Materials:
-
Halo-aminopyridine (e.g., 3-Bromo-2-methylpyridine) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)[10]
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)[8]
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask or reaction vial, combine the halo-aminopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[8][10]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[8][9]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Then, add the degassed solvent mixture via syringe.[8][11]
-
Heating and Monitoring: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.[11][12] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).[10]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[10] Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure product.[12]
II. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a key method for forming C-N bonds, enabling the synthesis of N-arylated and N-alkylated aminopyridines from halo-aminopyridines.[13]
Quantitative Data Summary
The following table presents data from a ligand screening for the C-N cross-coupling of 3-bromo-2-aminopyridine with morpholine, highlighting the effectiveness of specific catalyst systems.
| Catalyst System | Ligand | Yield (%) |
| Pd₂(dba)₃ / Ligand | RuPhos (L3) | 71 |
| Pd₂(dba)₃ / Ligand | SPhos (L4) | 76 |
| RuPhos Precatalyst | RuPhos (Pre-L3) | 83 |
| BrettPhos Precatalyst | BrettPhos (Pre-L8) | - |
| Yields were determined by GC analysis after 16 hours. Data sourced from a study on N3-substituted-2,3-diaminopyridines.[13] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of a halo-aminopyridine with a primary or secondary amine.[13]
Materials:
-
Halo-aminopyridine (e.g., 3-bromo-2-aminopyridine) (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos or BrettPhos precatalyst, 2-5 mol%)[13]
-
Strong base (e.g., LiHMDS, 1.2 equiv)[13]
-
Anhydrous solvent (e.g., Toluene or THF)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the halo-aminopyridine (1.0 equiv) and the palladium precatalyst (2-5 mol%).
-
Reagent Addition: Add the anhydrous solvent, followed by the amine (1.2 equiv). Finally, add the base (e.g., LiHMDS, 1.2 equiv).
-
Heating and Monitoring: Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by column chromatography to obtain the desired N-substituted aminopyridine.
Visualizations
Catalytic Cycle and Workflow Diagrams
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of 3-Amino-2,6-dimethylpyridine by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 3-Amino-2,6-dimethylpyridine via recrystallization. This compound is a critical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] High purity of this reagent is often essential for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document outlines the principles of recrystallization, solvent selection strategies, a step-by-step experimental protocol, and methods for purity assessment.
Introduction
This compound, also known as 2,6-dimethyl-3-pyridinamine, is a substituted pyridine derivative widely used in medicinal chemistry and material science. The presence of impurities can significantly impact reaction yields, introduce unwanted by-products, and complicate the purification of downstream products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.
Materials and Equipment
-
Crude this compound
-
Recrystallization solvents (e.g., Isopropanol, Ethanol, Ethyl Acetate, Toluene, Hexanes, Water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Vacuum source
-
Drying oven or vacuum desiccator
-
Analytical balance
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system
Experimental Protocol
A critical step in developing a successful recrystallization protocol is the selection of an appropriate solvent. The ideal solvent should exhibit a steep solubility curve for this compound, meaning it dissolves the compound well at high temperatures and poorly at low temperatures. Additionally, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.
Solvent Selection
A preliminary solvent screen should be performed on a small scale to identify a suitable solvent or solvent mixture. General solubility information indicates that this compound is slightly soluble in water and soluble in common organic solvents like ethanol and acetone. A mixed solvent system, often a combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble), can also be effective.
Table 1: Solvent Selection Guide for this compound Recrystallization
| Solvent/Solvent System | Suitability for Recrystallization | Observations |
| Isopropanol | Good | Dissolves the compound when hot, and crystals form upon cooling. |
| Ethanol/Water | Good | The compound dissolves in hot ethanol, and the addition of water as an anti-solvent can induce crystallization. |
| Ethyl Acetate/Hexanes | Good | The compound dissolves in hot ethyl acetate, and the addition of hexanes as an anti-solvent can induce crystallization. |
| Toluene | Moderate | May be suitable, but care should be taken to avoid oiling out. |
| Water | Poor (as a single solvent) | Slightly soluble, but may not provide a sufficient solubility differential for effective recrystallization alone. |
Recrystallization Procedure
This protocol provides a general guideline for the recrystallization of this compound. The specific volumes and temperatures should be optimized based on the initial purity of the crude material and the chosen solvent system.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a small amount of the selected solvent (e.g., isopropanol) to the flask, enough to create a slurry.
-
Heating: Gently heat the mixture to the boiling point of the solvent using a heating mantle or hot plate while stirring. Add more hot solvent portion-wise until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified product.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Purity Assessment
The purity of the recrystallized this compound should be assessed and compared to the crude material.
Melting Point
The melting point of a pure compound is sharp and within a narrow range. Impurities typically depress and broaden the melting point range.
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 63-67 °C |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of a compound and quantifying impurities. A suitable HPLC method should be developed to separate this compound from any potential impurities.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic AcidB: Acetonitrile with 0.1% Trifluoroacetic Acid |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Troubleshooting
Table 4: Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Oiling out | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooled too quickly. | - Use a lower boiling point solvent.- Add more solvent to the hot solution.- Allow the solution to cool more slowly. |
| Low recovery | - Too much solvent was used.- The crystals were washed with too much cold solvent.- Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used for dissolution.- Use a minimal amount of ice-cold solvent for washing.- Use a pre-heated funnel for hot filtration and add a slight excess of solvent before filtering. |
| Colored product | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. |
Conclusion
Recrystallization is an effective and economical method for the purification of this compound. Careful selection of the recrystallization solvent and optimization of the procedure are key to achieving high purity and good recovery. The protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to successfully purify this important chemical intermediate.
Logical Relationship Diagram
Caption: Decision process for selecting an appropriate recrystallization solvent.
References
Application Note: High-Purity Isolation of 3-Amino-2,6-dimethylpyridine via Automated Flash Column Chromatography
AFFILIATION: Chromatography Research Division, Advanced Synthesis Group
Abstract
This application note details a robust and efficient protocol for the purification of 3-Amino-2,6-dimethylpyridine using automated flash column chromatography. Due to the polar nature and basicity of the aminopyridine functional group, careful selection of the stationary and mobile phases is critical to achieve high purity and yield. This protocol outlines a normal-phase chromatography method that effectively separates the target compound from common synthetic impurities. The presented methodology is suitable for researchers and professionals in drug development and chemical synthesis requiring a reliable purification strategy for aminopyridine derivatives.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final product. While synthesis of this compound can be straightforward, the removal of starting materials, byproducts, and isomers often presents a purification challenge. Column chromatography is a powerful technique for such separations. This document provides a detailed, step-by-step protocol for the purification of this compound using a silica gel stationary phase and a gradient elution with a mixture of ethyl acetate and hexanes, with the addition of triethylamine to mitigate peak tailing.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for developing an effective chromatography protocol.
| Property | Value | Reference |
| CAS Number | 3430-33-9 | [1][2] |
| Molecular Formula | C₇H₁₀N₂ | [1][2] |
| Molecular Weight | 122.17 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | |
| Boiling Point | 231.5°C at 760 mmHg | [2] |
| Melting Point | 121-123°C | [2] |
| Polarity | Polar | |
| Basicity (pKa) | Estimated ~6-7 (for the pyridine nitrogen) |
Experimental Protocol: Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary for different scales.
Materials
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (reagent grade)
-
Flash chromatography system (e.g., Teledyne ISCO CombiFlash)
-
Pre-packed silica gel column (e.g., 40 g)
-
Round bottom flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure
-
Sample Preparation:
-
Dissolve 1 g of crude this compound in a minimal amount of dichloromethane (DCM) or the initial mobile phase.
-
Add 1-2 g of silica gel to the dissolved sample to create a dry slurry.
-
Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained. This is the dry-loaded sample.
-
-
Column Equilibration:
-
Install a 40 g pre-packed silica gel column onto the flash chromatography system.
-
Equilibrate the column with the initial mobile phase (95:5 Hexanes:Ethyl Acetate + 0.1% Triethylamine) for at least 5 column volumes (CV).
-
-
Mobile Phase Preparation:
-
Solvent A: Hexanes + 0.1% Triethylamine
-
Solvent B: Ethyl Acetate + 0.1% Triethylamine
-
Ensure both solvents are well-mixed.
-
-
Chromatography Conditions:
-
Flow Rate: 40 mL/min
-
UV Detection: 254 nm and 280 nm
-
Elution Gradient:
-
| Time (min) | % Solvent B (Ethyl Acetate) |
| 0.0 | 5 |
| 2.0 | 5 |
| 12.0 | 50 |
| 15.0 | 50 |
-
Sample Loading and Elution:
-
Load the prepared dry-loaded sample onto the column.
-
Start the chromatography run with the defined gradient.
-
Collect fractions based on UV absorbance.
-
-
Fraction Analysis:
-
Analyze the collected fractions using TLC to identify those containing the pure product.
-
Use a mobile phase of 7:3 Hexanes:Ethyl Acetate for TLC development.
-
Visualize the spots under a UV lamp.
-
Pool the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Combine the pure fractions in a round bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
-
Purity and Yield Assessment:
-
Determine the final mass and calculate the percentage yield.
-
Assess the purity of the final product using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Expected Results
This protocol is expected to yield this compound with a purity of >98%. The retention factor (Rf) of the product on TLC (7:3 Hexanes:Ethyl Acetate) is anticipated to be approximately 0.3-0.4.
| Parameter | Expected Value |
| Purity (by HPLC/GC) | >98% |
| Yield | 70-90% (dependent on crude purity) |
| TLC Rf (7:3 Hexanes:EtOAc) | ~0.35 |
Troubleshooting
-
Peak Tailing: The addition of triethylamine to the mobile phase is crucial to prevent the basic amine from strongly interacting with the acidic silica gel, which causes peak tailing. If tailing persists, a small percentage of methanol can be added to the ethyl acetate.
-
Poor Separation: If separation from impurities is not achieved, a shallower gradient or isocratic elution at a lower ethyl acetate concentration may be necessary.
-
Low Yield: Ensure complete dissolution of the crude material and efficient transfer during the dry loading process. Check for product precipitation on the column.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification protocol.
Caption: Workflow for the purification of this compound.
Conclusion
The described automated flash column chromatography protocol provides a reliable and scalable method for the high-purity isolation of this compound. The use of a silica gel stationary phase with a hexanes/ethyl acetate gradient modified with triethylamine ensures efficient separation and high recovery of the target compound. This method is readily adaptable for various scales of purification required in research and development settings.
References
Application Notes: Synthesis of Novel Agrochemicals Utilizing 3-Amino-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2,6-dimethylpyridine is a versatile pyridine-based intermediate with significant potential in the discovery and synthesis of novel agrochemicals. Its unique substitution pattern and reactive amino group offer a scaffold for the development of a new generation of fungicides, herbicides, and insecticides. While publicly available literature does not detail a currently marketed agrochemical synthesized directly from this compound, its structural motifs are present in numerous biologically active compounds. These application notes provide a representative, hypothetical framework for the synthesis of a potential fungicidal agent derived from this pyridine intermediate, including detailed experimental protocols, illustrative quantitative data, and workflow diagrams to guide researchers in this promising area of agrochemical development.
Introduction
The pyridine ring is a critical pharmacophore in a wide array of commercially successful agrochemicals.[1] The functionalization of the pyridine core allows for the fine-tuning of biological activity, selectivity, and physicochemical properties. This compound presents an attractive starting material for the synthesis of new active ingredients due to the presence of a nucleophilic amino group, which can be readily derivatized, and two methyl groups that can influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets.
This document outlines a hypothetical synthetic pathway to a novel N-(2,6-dimethylpyridin-3-yl)-4-nitrobenzamide, a compound with a structural resemblance to known fungicides. The protocols provided are based on established chemical transformations for pyridine derivatives and serve as a practical guide for the synthesis and exploration of new agrochemicals based on the this compound scaffold.
Hypothetical Synthesis of a Potential Fungicide
The following sections detail a two-step synthesis of a hypothetical fungicidal candidate, N-(2,6-dimethylpyridin-3-yl)-4-nitrobenzamide, from this compound.
Experimental Protocols
Step 1: Synthesis of N-(2,6-dimethylpyridin-3-yl)-4-nitrobenzamide
Objective: To synthesize a potential fungicidal compound by reacting this compound with 4-nitrobenzoyl chloride.
Materials:
-
This compound
-
4-Nitrobenzoyl chloride
-
Pyridine (as a base and solvent)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in a mixture of dichloromethane (100 mL) and pyridine (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.1 eq) in dichloromethane (50 mL) to the stirred reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding 100 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield the pure N-(2,6-dimethylpyridin-3-yl)-4-nitrobenzamide.
Step 2: Characterization of N-(2,6-dimethylpyridin-3-yl)-4-nitrobenzamide
Objective: To confirm the structure and purity of the synthesized compound.
Methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the chemical structure and identify the protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Illustrative Quantitative Data
The following table presents hypothetical data for the synthesis of N-(2,6-dimethylpyridin-3-yl)-4-nitrobenzamide. This data is for illustrative purposes only and actual results may vary.
| Parameter | Value |
| Reactant A | This compound |
| Reactant B | 4-Nitrobenzoyl chloride |
| Product | N-(2,6-dimethylpyridin-3-yl)-4-nitrobenzamide |
| Theoretical Yield | Based on 1.0 eq of Reactant A |
| Actual Yield (g) | Hypothetical Value |
| Yield (%) | 85% |
| Melting Point (°C) | 175-178 |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow solid |
Diagrams
Synthetic Workflow
Caption: General workflow for the synthesis of the potential fungicide.
Hypothetical Signaling Pathway Inhibition
Many fungicides act by inhibiting key enzymes in the metabolic pathways of fungi. For instance, some carboxamide fungicides are known to inhibit succinate dehydrogenase (SDH) in the mitochondrial respiratory chain. While the mode of action for our hypothetical compound is unknown, a diagram illustrating this common fungicidal mechanism is provided below for context.
Caption: Potential fungicidal mechanism of action via SDH inhibition.
Conclusion
This compound serves as a promising, yet underexplored, platform for the synthesis of novel agrochemicals. The hypothetical synthesis of N-(2,6-dimethylpyridin-3-yl)-4-nitrobenzamide presented herein demonstrates a straightforward and efficient route to a potential fungicide. The provided protocols and workflows are intended to serve as a foundational guide for researchers to explore the derivatization of this compound and to develop new, effective crop protection agents. Further research into the synthesis of diverse analogues and comprehensive biological screening is warranted to fully elucidate the potential of this versatile chemical intermediate in agrochemical discovery.
References
3-Amino-2,6-dimethylpyridine: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
Application Notes and Protocols for Researchers in Medicinal Chemistry and Drug Discovery
Introduction
3-Amino-2,6-dimethylpyridine is a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological and pharmacological activities. Its unique structural features, including a nucleophilic amino group ortho to a methyl group on a pyridine ring, provide a reactive platform for the construction of fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing this compound as a key starting material. The methodologies outlined are intended to guide researchers, scientists, and drug development professionals in the exploration of novel chemical entities with potential therapeutic applications.
Applications in Heterocyclic Synthesis
The strategic placement of the amino and methyl groups on the pyridine core of this compound allows for a variety of cyclization strategies to form fused five- and six-membered rings. This has led to its use in the synthesis of several important classes of heterocyclic compounds, including but not limited to:
-
Pyrido[2,3-d]pyrimidines: This class of compounds is of significant interest due to their diverse pharmacological activities, including kinase inhibition and anticancer properties. The synthesis typically involves the condensation of this compound with various carbonyl compounds or their equivalents.
-
Quinolines: Substituted quinolines are another important class of heterocycles with a broad range of biological activities. Friedländer-type syntheses and other annulation strategies can be employed to construct the quinoline scaffold from this compound.
-
Pyrido[2,3-b]pyrazines: These nitrogen-rich heterocyclic systems are also accessible from this compound and are being explored for their potential in medicinal chemistry.
The following sections provide detailed experimental protocols for the synthesis of representative heterocyclic compounds derived from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Substituted Pyrido[2,3-d]pyrimidine via Condensation with a β-Ketoester
This protocol describes a classic cyclocondensation reaction to form a 5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine derivative.
Reaction Scheme:
Figure 1: Synthesis of a pyrido[2,3-d]pyrimidine derivative.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.22 g, 10 mmol) in a suitable solvent like ethanol (20 mL), add ethyl acetoacetate (1.30 g, 10 mmol).
-
Add polyphosphoric acid (10 g) to the reaction mixture.
-
Heat the mixture to reflux (approximately 120-130 °C) and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (50 g).
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
Expected Yield and Characterization:
The yield of the purified product is typically in the range of 60-75%. The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Yield (%) |
| This compound | 122.17 | 10 | - |
| Ethyl Acetoacetate | 130.14 | 10 | - |
| 5,7-Dimethyl-2-oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine | 191.21 | - | 60-75 |
Protocol 2: Multicomponent Synthesis of a Highly Substituted Pyridine Derivative
This protocol illustrates a one-pot, three-component reaction for the synthesis of a functionalized pyridine derivative, which can be a precursor for more complex heterocyclic systems.
Reaction Workflow:
Figure 2: Workflow for the multicomponent synthesis of a pyridine derivative.
Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.22 g, 10 mmol), the aromatic aldehyde (10 mmol), and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Expected Yield and Characterization:
Yields for this type of multicomponent reaction are generally good, often exceeding 80%. Characterization should be performed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure of the poly-substituted pyridine.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Yield (%) |
| This compound | 122.17 | 10 | - |
| Aromatic Aldehyde | Varies | 10 | - |
| Malononitrile | 66.06 | 10 | >80 |
| 2-Amino-4-aryl-3-cyano-5,7-dimethyl-4H-pyrido[2,3-d]pyridine | Varies | - | >80 |
Biological Significance and Signaling Pathways
Heterocyclic compounds derived from this compound have shown promise as inhibitors of various protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer. For instance, certain pyrido[2,3-d]pyrimidine derivatives have been found to inhibit kinases such as Pim-1, which is involved in cell survival and proliferation.[1]
Simplified Kinase Inhibition Signaling Pathway:
Figure 3: Inhibition of a kinase signaling pathway by a pyrido[2,3-d]pyrimidine derivative.
The development of potent and selective kinase inhibitors is a major focus in modern drug discovery. The synthetic accessibility of diverse heterocyclic scaffolds from this compound makes it an attractive starting point for generating libraries of compounds for high-throughput screening and lead optimization.
Conclusion
This compound serves as a highly effective and versatile building block for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this scaffold and to develop novel molecules with potential therapeutic value. The ability to construct complex fused-ring systems through straightforward and often high-yielding reactions underscores the importance of this compound in medicinal chemistry and drug discovery programs. Further exploration of its reactivity is encouraged to unlock the full potential of this valuable synthetic intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Amino-2,6-dimethylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 3-Amino-2,6-dimethylpyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound can be approached through several routes. A common and effective method involves a multi-step process starting with the formation of a pyridinone core, followed by functional group transformations. One such pathway is a variation of the Guareschi-Thorpe condensation to construct a substituted pyridine ring, followed by reactions to introduce the amino group.[1][2]
A typical synthetic approach involves:
-
Formation of a cyanopyridone intermediate: This is often achieved through a condensation reaction of a β-dicarbonyl compound (or its equivalent) with cyanoacetamide in the presence of a base like piperidine or potassium hydroxide.[2]
-
Conversion of the cyano group to an amino group: This can be accomplished through various methods, including:
-
Hydrolysis and Hofmann Rearrangement: The cyano group is first hydrolyzed to a carboxamide, which then undergoes a Hofmann rearrangement to yield the primary amine.[1]
-
Reduction: The cyano group can be directly reduced to a primary amine using reducing agents like Raney Nickel with a hydrogen source such as potassium borohydride.[2]
-
Q2: I am observing a low yield in the initial condensation step to form the pyridinone ring. What are the potential causes and solutions?
A2: Low yields in the Guareschi-Thorpe condensation step can arise from several factors. Here are some common causes and troubleshooting tips:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reflux period.[1]
-
Improper Base Concentration: The concentration and choice of base are critical. A catalytic amount of a nejc base like piperidine is often sufficient.[2] If using a stronger base like potassium hydroxide, ensure the stoichiometry is correct.
-
Side Reactions: Undesired side reactions can consume starting materials. Ensure the reaction is performed under optimal temperature conditions. Overheating can lead to decomposition or polymerization.
-
Poor Quality Reagents: Ensure that the starting materials, such as acetylacetone and cyanoacetamide, are of high purity. Impurities can interfere with the reaction.
Q3: During the conversion of the cyano group to the amino group via Hofmann rearrangement, I am getting a complex mixture of products. How can I improve the selectivity?
A3: The Hofmann rearrangement is a sensitive reaction that requires careful control of conditions to achieve high selectivity. A complex product mixture often indicates side reactions or incomplete conversion.
-
Temperature Control: The formation of the sodium hypobromite solution should be performed at or below 0°C in an ice-salt bath to prevent its decomposition.[1] The subsequent addition of the carboxamide should also be done at a low temperature with vigorous stirring.[1]
-
Stoichiometry of Reagents: The molar ratios of the carboxamide, sodium hydroxide, and bromine are crucial. An excess of bromine or hydroxide can lead to undesired side reactions.
-
Purity of the Carboxamide Intermediate: Ensure the 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide intermediate is pure before proceeding with the Hofmann rearrangement. Impurities can lead to byproducts.
Q4: I am attempting to reduce the cyano intermediate to the amine using Raney Nickel, but the reaction is sluggish. What can I do to improve the reaction rate?
A4: Sluggish reduction with Raney Nickel can be due to several factors related to the catalyst activity and reaction conditions.
-
Catalyst Activity: Ensure the Raney Nickel is fresh and active. It is often supplied as a slurry in water and should be handled with care as it can be pyrophoric when dry.[2]
-
Hydrogen Source: If using a transfer hydrogenation method with a source like potassium borohydride, ensure it is added portion-wise to control the exothermic reaction and hydrogen evolution.[2]
-
Solvent Choice: The reaction is typically carried out in a protic solvent like ethanol. Ensure the solvent is of appropriate grade and dry if necessary.
-
Reaction Temperature: While the initial addition of the reducing agent is done at a low temperature, the reaction is often allowed to warm to room temperature and stirred for several hours.[2] Gentle warming may be necessary if the reaction is still slow, but this should be done cautiously to avoid side reactions.
Q5: What are the best practices for purifying the final this compound product?
A5: The purification of the final product is crucial to obtain high purity material. Common purification techniques include:
-
Extraction: After the reaction work-up, the product is typically extracted into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with water and brine helps remove inorganic impurities.[1][2]
-
Drying: The organic extract should be thoroughly dried over an anhydrous drying agent like sodium sulfate before solvent evaporation.[1][2]
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture, such as an ethanol/water mixture.[1]
-
Column Chromatography: For obtaining very high purity material, column chromatography on silica gel is an effective method.[1]
-
Vacuum Distillation: For liquid products, distillation under reduced pressure can be a suitable purification method.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the synthesis of the 3-cyano-4,6-dimethyl-2-pyridone intermediate | Incomplete reaction, improper catalyst amount, or side reactions. | Monitor the reaction by TLC to ensure completion. Optimize the amount of piperidine catalyst (typically 0.1 equivalents).[2] Control the reflux temperature to avoid decomposition. |
| Formation of a dark-colored, intractable tar during the reaction | Excessive heating or presence of impurities. | Maintain a controlled reaction temperature. Ensure the purity of starting materials and solvents. Consider degassing the solvent to remove oxygen which can promote side reactions.[4] |
| Difficulty in isolating the product after the Hofmann rearrangement | Product may be soluble in the aqueous layer, or incomplete precipitation. | Ensure complete neutralization with a saturated sodium carbonate solution to precipitate the amine.[1] Perform multiple extractions with a suitable organic solvent to recover the product from the aqueous phase.[1] |
| Presence of unreacted starting material in the final product | Insufficient reaction time or inadequate amount of reducing agent. | Monitor the reaction progress by TLC. If starting material persists, extend the reaction time or add a small additional portion of the reducing agent. |
| Final product is an oil instead of the expected solid | Presence of impurities or residual solvent. | Ensure all solvent is removed under reduced pressure. Attempt purification by column chromatography or recrystallization from a different solvent system. |
Experimental Protocols
Protocol 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone (Intermediate)
This procedure is based on the Guareschi-Thorpe reaction.[2]
Materials:
-
Acetylacetone (1 equivalent)
-
Cyanoacetamide (1 equivalent)
-
Piperidine (0.1 equivalents)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone and cyanoacetamide in ethanol to form a slurry.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature. The product will precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst.
-
Dry the product under vacuum to obtain 3-cyano-4,6-dimethyl-2-pyridone.
Protocol 2: Synthesis of this compound via Reduction
This procedure involves the reduction of the cyano intermediate using Raney Nickel.[2]
Materials:
-
3-Cyano-4,6-dimethyl-2-pyridone (1 equivalent)
-
Raney Nickel (50% slurry in water)
-
Potassium borohydride (KBH₄) (4 equivalents)
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-cyano-4,6-dimethyl-2-pyridone and washed Raney Nickel in ethanol.
-
Cool the mixture in an ice bath and slowly add potassium borohydride in portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Data Summary
The following table summarizes typical yields for the key synthetic steps. Actual results may vary depending on experimental conditions.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | 3-Cyano-4,6-dimethyl-2-pyridone | C₈H₈N₂O | 148.16 | 85-95[2] |
| 2 | This compound | C₇H₁₀N₂ | 122.17 | 80-90[2] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield optimization.
References
Preventing byproduct formation in 3-Amino-2,6-dimethylpyridine reactions
Welcome to the technical support center for reactions involving 3-Amino-2,6-dimethylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses, with a focus on preventing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile pyridine derivative used as a building block in the synthesis of more complex molecules. Common reactions include diazotization followed by Sandmeyer or related reactions to introduce a variety of functional groups, palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination, N-alkylation, and N-acylation.[1]
Q2: What makes reactions with this compound challenging?
A2: The presence of multiple reactive sites—the amino group and the pyridine ring—can lead to challenges in selectivity. Furthermore, the methyl groups at the 2 and 6 positions introduce steric hindrance, which can affect the reactivity of the adjacent amino group and the pyridine nitrogen.[2][3]
Q3: How can I purify the final product from unreacted starting materials and byproducts?
A3: Purification strategies depend on the nature of the product and impurities. Common techniques include recrystallization, column chromatography on silica gel or alumina, and acid-base extraction to separate basic pyridine products from non-basic impurities.
Troubleshooting Guides
Diazotization and Sandmeyer Reactions
The conversion of the amino group of this compound to a diazonium salt, followed by a Sandmeyer reaction, is a powerful tool for introducing halides, cyano, or hydroxyl groups. However, several byproducts can diminish the yield of the desired product.
Issue 1.1: Formation of 2,6-dimethyl-3-pyridinol
-
Question: During my Sandmeyer reaction to produce a 3-halo-2,6-dimethylpyridine, I am observing a significant amount of the corresponding pyridinol. What is causing this?
-
Possible Cause: The diazonium salt intermediate is susceptible to hydrolysis, where it reacts with water to form a phenol (in this case, a pyridinol). This is a common side reaction in diazotization chemistry, especially if the reaction temperature is not carefully controlled or if there is a delay before the addition of the copper(I) salt.
-
Solution:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the diazotization and the subsequent Sandmeyer reaction.
-
Minimize Reaction Time: Add the copper(I) salt solution to the freshly prepared diazonium salt solution without delay.
-
Anhydrous Conditions: While the diazotization is carried out in an aqueous acidic medium, ensure that subsequent steps, if possible, are performed under conditions that minimize excess water.
-
Issue 1.2: Formation of Biaryl Byproducts
-
Question: I am observing the formation of a biaryl dimer (two pyridine rings linked together) in my Sandmeyer reaction. How can I prevent this?
-
Possible Cause: The Sandmeyer reaction can proceed through a radical mechanism. The intermediate aryl radical can dimerize to form biaryl compounds, which are common byproducts.[4]
-
Solution:
-
Optimize Catalyst Concentration: The concentration of the copper(I) catalyst can influence the reaction pathway. Experiment with slightly different catalyst loadings to find the optimal concentration that favors the desired substitution over dimerization.
-
Control Reaction Rate: A slow and controlled addition of the diazonium salt solution to the copper(I) salt solution can help to keep the concentration of the radical intermediate low, thus minimizing dimerization.
-
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Temperature | 10-15 °C | 0-5 °C | Reduced formation of 2,6-dimethyl-3-pyridinol. |
| Reaction Time | > 30 min delay | < 5 min delay | Minimized hydrolysis of the diazonium salt. |
| Catalyst Loading | High concentration | Optimized (e.g., 1.5 eq) | Decreased biaryl byproduct formation.[5] |
-
Diazotization:
-
Dissolve this compound in a suitable aqueous acid (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl, and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude 3-chloro-2,6-dimethylpyridine.
-
Purify the crude product by column chromatography or distillation.
-
Caption: Troubleshooting flowchart for Sandmeyer reactions.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is used to form a C-N bond between a 3-halo-2,6-dimethylpyridine and an amine. A common side reaction is hydrodehalogenation.
Issue 2.1: Formation of 2,6-Lutidine (Hydrodehalogenation)
-
Question: My Buchwald-Hartwig amination of 3-bromo-2,6-dimethylpyridine is producing 2,6-lutidine as a significant byproduct. Why is this happening?
-
Possible Cause: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced instead of coupled. This can occur via a competing pathway involving β-hydride elimination from the palladium-amido complex.[4]
-
Solution:
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can promote the desired reductive elimination over β-hydride elimination.[4] Consider screening different ligands.
-
Base Selection: The nature and strength of the base can influence the reaction outcome. Weaker bases or careful stoichiometric control might be necessary.
-
Solvent: The polarity of the solvent can affect the reaction pathways. Toluene is a common solvent, but in some cases, a more or less polar solvent may be beneficial.
-
Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.
-
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Ligand | Less bulky ligand | Bulky, electron-rich ligand | Reduced hydrodehalogenation.[4] |
| Base | Strong, excess base | Weaker base, stoichiometric amount | Minimized side reactions. |
| Temperature | High (e.g., >100 °C) | Moderate (e.g., 80-100 °C) | Decreased formation of 2,6-lutidine. |
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base (e.g., NaOt-Bu).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 3-halo-2,6-dimethylpyridine, the amine, and the anhydrous solvent (e.g., toluene) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time, monitoring the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: General workflow for Buchwald-Hartwig amination.
N-Alkylation
Direct alkylation of this compound can be complicated by competing alkylation at the pyridine ring nitrogen.
Issue 3.1: Formation of Quaternary Pyridinium Salt
-
Question: I am trying to N-alkylate the amino group, but I am getting a significant amount of the N-alkylated pyridinium salt. How can I improve the selectivity?
-
Possible Cause: Both the exocyclic amino group and the endocyclic pyridine nitrogen are nucleophilic. The pyridine nitrogen can be alkylated to form a quaternary pyridinium salt. The steric hindrance from the two methyl groups at positions 2 and 6 can decrease the nucleophilicity of the pyridine nitrogen to some extent, but this side reaction can still occur, especially with reactive alkylating agents.[2]
-
Solution:
-
Protecting Group Strategy: To ensure selective N-alkylation of the amino group, a protection-alkylation-deprotection strategy is often the most reliable approach. The amino group can be protected (e.g., as an amide or carbamate), followed by alkylation of the pyridine nitrogen, and then the protecting group is removed. Alternatively, and more commonly for selective alkylation of the amino group, the pyridine nitrogen is not directly involved, but controlling reaction conditions is key.
-
Choice of Base and Solvent: The choice of base and solvent can influence the relative nucleophilicity of the two nitrogen atoms. A non-polar solvent may favor alkylation of the more accessible amino group.
-
Alkylating Agent: The reactivity of the alkylating agent plays a role. Less reactive alkylating agents might show higher selectivity.
-
A more selective method for mono-alkylation of the amino group is reductive amination.
-
Imine Formation:
-
Dissolve this compound in a suitable solvent (e.g., methanol or dichloroethane).
-
Add the desired aldehyde or ketone (1 equivalent).
-
Optionally, add a catalytic amount of acid (e.g., acetic acid) to promote imine formation.
-
-
Reduction:
-
Add a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride) portion-wise to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the product by column chromatography.
-
Caption: Decision tree for N-alkylation strategy.
N-Acylation
The acylation of this compound is generally selective for the more nucleophilic amino group over the sterically hindered pyridine nitrogen. However, diacylation can be a potential byproduct.
Issue 4.1: Formation of Diacylated Byproduct
-
Question: When I try to acylate the amino group, I sometimes observe a diacylated product. How can I achieve mono-acylation?
-
Possible Cause: If a highly reactive acylating agent (e.g., an acid chloride) is used in excess or under harsh conditions, a second acyl group can add to the nitrogen of the newly formed amide, resulting in a diacylamino derivative.
-
Solution:
-
Stoichiometry: Use a stoichiometric amount (or a slight excess) of the acylating agent.
-
Controlled Addition: Add the acylating agent slowly and at a low temperature to control the reaction's exothermicity and prevent over-acylation.
-
Choice of Acylating Agent: An acid anhydride is generally less reactive than an acid chloride and may provide better selectivity for mono-acylation.
-
Base: Use a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the acid byproduct.
-
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Acylating Agent | Acid chloride (excess) | Acid anhydride (1.1 eq) | Selective mono-acylation. |
| Temperature | Room temperature addition | 0 °C to room temperature | Controlled reaction, reduced diacylation. |
| Base | Strong, nucleophilic base | Non-nucleophilic base | Minimized side reactions. |
-
Reaction Setup:
-
Dissolve this compound and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C.
-
-
Acylation:
-
Slowly add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate.
-
Purify the product by recrystallization or column chromatography.
-
Caption: Workflow for selective mono-N-acylation.
References
Troubleshooting low yield in Suzuki coupling with 3-Amino-2,6-dimethylpyridine
Technical Support Center: Suzuki Coupling with 3-Amino-2,6-dimethylpyridine
This guide provides troubleshooting advice for researchers experiencing low yields in Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electron-rich substrate, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with a 3-halo-2,6-dimethylpyridin-3-amine derivative is resulting in a very low yield or failing completely. What are the primary factors to investigate?
A1: Low yields with this substrate are common and typically stem from a combination of steric hindrance and electronic effects. The two methyl groups create significant steric bulk around the reaction center, while the electron-donating amino group can both deactivate the halide for oxidative addition and inhibit the palladium catalyst.
Key areas to troubleshoot are:
-
Catalyst System (Palladium Precursor & Ligand): This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[1][2]
-
Base Selection: The choice of base is crucial for activating the boronic acid without promoting side reactions.[1]
-
Solvent and Temperature: These parameters influence solubility and reaction kinetics, which are vital for sterically congested couplings.
-
Catalyst Inhibition: The amino and pyridine nitrogens can coordinate to the palladium center, leading to catalyst deactivation.[3]
Q2: What specific catalyst and ligand combination should I use for a sterically hindered substrate like this compound?
A2: For sterically demanding couplings, a highly active catalyst system is required to overcome the high energy barriers of the catalytic cycle.
-
Ligands: Opt for bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.[1][4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates the difficult oxidative addition step and accelerates the final reductive elimination.[1][5] Excellent choices include SPhos, XPhos, and RuPhos.[1][3] N-heterocyclic carbene (NHC) ligands can also be highly effective.[1]
-
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used with the chosen ligand, modern pre-catalysts (e.g., XPhos Pd G3) are often more reliable.[3] These pre-catalysts provide a stable source of the active Pd(0) species and can lead to more reproducible results.
Q3: The reaction is still sluggish even with an advanced catalyst system. Could the base be the issue?
A3: Yes, the base plays a critical role. For hindered substrates, moderately strong bases are often preferred.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[1] For particularly stubborn couplings, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) might be necessary.[1]
-
Water Content: When using phosphate or carbonate bases, the presence of a small amount of water can sometimes be beneficial.[1][6] However, excess water can promote protodeboronation of the boronic acid.[3] If using anhydrous conditions with K₃PO₄, adding a few equivalents of water might improve the outcome.[6]
Q4: What are the most common side reactions, and how can I minimize them?
A4: The primary side reactions that reduce yield are protodeboronation and starting material dehalogenation.
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene.[3]
-
Mitigation: Use boronic esters (e.g., pinacol esters), which are more stable to hydrolysis.[3] Running the reaction under anhydrous conditions can also help.
-
-
Dehalogenation: The starting aryl halide is reduced to the corresponding arene.
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.
-
Mitigation: Ensure rigorous exclusion of oxygen from the reaction mixture through proper degassing techniques (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[7]
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of different reaction parameters on the yield of a model Suzuki coupling between 3-bromo-2,6-dimethylpyridin-5-amine and phenylboronic acid.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Observations |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | <5 | Standard conditions ineffective. |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 15 | Slight improvement, but still low conversion. |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 65 | Significant improvement with bulky ligand and stronger base. |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (3) | Toluene | 110 | 78 | XPhos shows better performance. |
| 5 | XPhos Pd G3 (2) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O (10:1) | 110 | 85 | Pre-catalyst provides higher and more consistent yield. |
| 6 | XPhos Pd G3 (2) | - | t-BuOK (3) | Toluene | 110 | 55 | Stronger base led to some decomposition. |
Experimental Protocol: Optimized Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of a 3-halo-2,6-dimethylpyridin-5-amine with an arylboronic acid.
Materials:
-
3-bromo-2,6-dimethylpyridin-5-amine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (to make a 0.1 M solution with respect to the halide)
-
Degassed Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 3-bromo-2,6-dimethylpyridin-5-amine, the arylboronic acid, and the finely ground K₃PO₄.[7]
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to establish an inert atmosphere.[7]
-
Catalyst Addition: Under a positive flow of inert gas, add the XPhos Pd G3 pre-catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The final concentration should be between 0.1 M and 0.5 M.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100–110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed or no further conversion is observed.[3]
-
Work-up:
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product.[7]
Mandatory Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Catalytic Cycle & Points of Failure
Caption: Suzuki catalytic cycle with potential failure points.
References
Technical Support Center: Catalyst Poisoning by 3-Amino-2,6-dimethylpyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on troubleshooting and mitigating catalyst poisoning by 3-Amino-2,6-dimethylpyridine in palladium-catalyzed cross-coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction failing or giving low yields when this compound is present in the reaction mixture?
A1: The primary reason for reaction failure or low yields is catalyst poisoning. This compound is a nitrogen-containing heterocycle with two potential points of coordination to the palladium catalyst: the lone pair of electrons on the pyridine nitrogen and the amino group. This coordination can lead to the formation of stable, catalytically inactive palladium complexes, effectively sequestering the active catalyst from the catalytic cycle. The steric hindrance from the two methyl groups at the 2- and 6-positions can influence the binding kinetics and the stability of the off-cycle complex.
Q2: What is the mechanism of catalyst poisoning by this compound?
A2: Catalyst poisoning by this compound occurs through the coordination of its nitrogen atoms to the palladium center. This can happen at different stages of the catalytic cycle. The pyridine nitrogen, being a strong Lewis base, can coordinate to the electron-deficient palladium(II) intermediate or the palladium(0) active species. This coordination occupies a vacant coordination site on the palladium, which is essential for the subsequent steps of the catalytic cycle, such as oxidative addition or reductive elimination, thereby inhibiting the reaction.
Q3: How does the steric hindrance of the methyl groups in this compound affect catalyst poisoning?
A3: The two methyl groups adjacent to the pyridine nitrogen create significant steric bulk. While this steric hindrance might slightly decrease the binding affinity of the pyridine nitrogen to the palladium center compared to a less hindered pyridine, it can also lead to the formation of a more stable, kinetically inert palladium-aminopyridine complex once formed. This can make the regeneration of the active catalyst more difficult.
Q4: Are there specific types of cross-coupling reactions that are more susceptible to poisoning by this compound?
A4: While most palladium-catalyzed cross-coupling reactions can be affected, reactions that are more sensitive to the electronic and steric properties of the catalyst and substrates are generally more susceptible. For instance, Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions can all be significantly impacted. The specific choice of palladium precursor, ligand, and base can also influence the degree of catalyst inhibition.
Troubleshooting Guides
Issue 1: My reaction is sluggish or has completely stalled after the addition of a substrate containing the this compound moiety.
| Possible Cause | Recommended Solution |
| Catalyst Poisoning | 1. Increase Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for the portion of the catalyst that is deactivated.[1] 2. Change Ligand: Switch to bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands can promote the desired catalytic cycle and minimize inhibition by the aminopyridine.[1] 3. Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) can sometimes be more effective than in-situ reduction of a Pd(II) source, as it can bypass potential inhibition during the reduction step. |
| Suboptimal Reaction Conditions | 1. Optimize Temperature: Carefully screen the reaction temperature. Higher temperatures may sometimes help to dissociate the inhibiting aminopyridine from the palladium center, but can also lead to catalyst decomposition. 2. Screen Solvents: The choice of solvent can influence the solubility of the catalyst and substrates, as well as the extent of catalyst deactivation. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. |
Issue 2: I am observing significant formation of side products and low conversion of my starting material.
| Possible Cause | Recommended Solution |
| Competitive Binding and Side Reactions | 1. Slow Addition of the Aminopyridine Substrate: If the reaction design allows, adding the substrate containing the this compound moiety slowly over a period of time can help to maintain a low concentration of the potential poison and allow the desired catalytic reaction to proceed. 2. Use of Additives: In some cases, the use of additives that can coordinate to the palladium catalyst less strongly than the main ligand but more strongly than the aminopyridine could be explored to act as a temporary "protecting group" for the catalyst. This is a more advanced technique and would require careful screening. |
| Decomposition of Catalyst or Reagents | 1. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxygen-induced catalyst decomposition.[1] 2. Check Reagent Purity: Impurities in the starting materials or solvents can also contribute to catalyst deactivation. Ensure high-purity reagents are used. |
Data Presentation
Table 1: Hypothetical Effect of this compound Concentration on Suzuki-Miyaura Coupling Yield
Reaction Conditions: Aryl bromide (1 mmol), Arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2 mmol), Toluene (5 mL), 100 °C, 12 h.
| Concentration of this compound (mol%) | Product Yield (%) |
| 0 | 95 |
| 5 | 72 |
| 10 | 45 |
| 20 | 15 |
| 50 | <5 |
Table 2: Hypothetical Comparison of Ligands in Mitigating Poisoning by this compound (10 mol%)
Reaction Conditions: Aryl bromide (1 mmol), Arylboronic acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), Ligand (2 mol%), Cs₂CO₃ (2 mmol), Dioxane (5 mL), 110 °C, 12 h.
| Ligand | Product Yield (%) |
| PPh₃ | 38 |
| P(o-tol)₃ | 55 |
| XPhos | 85 |
| RuPhos | 82 |
| No Ligand | <5 |
Experimental Protocols
Protocol 1: Kinetic Analysis of Catalyst Inhibition by this compound in a Suzuki-Miyaura Reaction
This protocol describes a method to quantify the inhibitory effect of this compound on the rate of a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
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Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
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Base (e.g., K₃PO₄)
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This compound (inhibitor)
-
Anhydrous and degassed solvent (e.g., toluene)
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Internal standard (e.g., dodecane)
-
Reaction vials, syringes, and other standard laboratory glassware
-
GC-MS or HPLC for reaction monitoring
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the aryl bromide, arylboronic acid, and internal standard in the chosen solvent.
-
Prepare a separate stock solution of the palladium precatalyst and ligand.
-
Prepare a series of stock solutions of this compound at different concentrations.
-
-
Reaction Setup:
-
In a series of reaction vials, add the base.
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To each vial, add a specific volume of the this compound stock solution to achieve the desired inhibitor concentration (including a control reaction with no inhibitor).
-
Add the stock solution containing the aryl bromide, arylboronic acid, and internal standard to each vial.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reactions by adding the palladium precatalyst/ligand stock solution to each vial at time zero.
-
Place the vials in a pre-heated reaction block or oil bath at the desired temperature.
-
At regular time intervals, withdraw an aliquot from each reaction vial, quench it (e.g., with a small amount of water or by diluting with a solvent), and analyze the sample by GC-MS or HPLC to determine the concentration of the product.
-
-
Data Analysis:
-
Plot the product concentration versus time for each inhibitor concentration.
-
Determine the initial reaction rate for each experiment from the slope of the initial linear portion of the curve.
-
Analyze the data using kinetic models (e.g., Michaelis-Menten kinetics with an inhibitor term) to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Mandatory Visualization
References
Improving solubility of 3-Amino-2,6-dimethylpyridine in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 3-Amino-2,6-dimethylpyridine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a solid that is generally soluble in common organic solvents such as ethanol and acetone.[1] It is considered to have favorable solubility and stability under a variety of conditions. While precise quantitative data is limited, it is expected to be slightly soluble in water.[1]
Q2: I am observing incomplete dissolution of this compound in my chosen solvent. What are the possible reasons?
Several factors can contribute to incomplete dissolution:
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Insufficient Solvent Volume: The amount of solvent may be inadequate to fully dissolve the quantity of this compound.
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Low Temperature: Solubility of solids in liquids generally increases with temperature. The current experimental temperature may be too low.
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Solvent Polarity: The polarity of your chosen solvent may not be optimal for dissolving this compound.
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Rate of Dissolution: The dissolution process may be slow, and sufficient time may not have been allowed for the solid to dissolve completely.
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Purity of the Compound: Impurities in the this compound sample can affect its solubility characteristics.
Q3: How can I improve the solubility of this compound in my experiments?
Several techniques can be employed to enhance the solubility of organic compounds:
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Temperature Adjustment: Gently heating the solvent can significantly increase the solubility of this compound.
-
Co-solvency: Using a mixture of solvents can often improve solubility compared to a single solvent.
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pH Adjustment: As this compound has a basic amino group, adjusting the pH of the solution with a suitable acid might increase its solubility by forming a more soluble salt.
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Particle Size Reduction: Grinding the solid to a finer powder increases the surface area, which can lead to a faster dissolution rate.
Q4: Are there any safety precautions I should take when handling this compound and organic solvents?
Yes, it is crucial to follow standard laboratory safety procedures. This compound is a chemical compound and should be handled with care. Always work in a well-ventilated area or a fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
Troubleshooting Guides
Issue 1: Compound Crashes Out of Solution Upon Cooling
Problem: this compound dissolves upon heating but precipitates out of the solution as it cools to room temperature.
Possible Causes:
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The solution was supersaturated at the higher temperature.
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The solubility of the compound is significantly lower at room temperature.
Solutions:
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Maintain Elevated Temperature: If your experimental conditions allow, maintain the solution at the elevated temperature at which the compound is soluble.
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Use a Co-solvent: Add a co-solvent in which this compound has higher solubility at room temperature.
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Reduce Concentration: Decrease the concentration of this compound in the solution to a level that is soluble at room temperature.
Issue 2: Inconsistent Results in Biological Assays
Problem: You are observing variability in your experimental results, which you suspect is due to the poor solubility of this compound in your aqueous assay buffer.
Possible Causes:
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Precipitation of the compound in the aqueous buffer.
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The final concentration of the compound exceeds its solubility limit in the assay medium.
Solutions:
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Use a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect the biological system.
-
Incorporate Solubilizing Agents: Consider the use of excipients such as cyclodextrins or surfactants to enhance the aqueous solubility.
-
pH Adjustment of the Buffer: Carefully adjust the pH of the assay buffer to see if it improves the solubility of the compound.
Data Presentation
Qualitative and Estimated Solubility of this compound in Common Organic Solvents
Disclaimer: The following data is a qualitative and estimated summary based on the solubility of structurally similar compounds and general principles of chemical solubility. Experimental verification is recommended for precise quantitative values.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Ethanol | Soluble | The presence of the amino and pyridine groups allows for hydrogen bonding. |
| Methanol | Soluble | Similar to ethanol, it can engage in hydrogen bonding. | |
| Water | Slightly Soluble | While capable of hydrogen bonding, the hydrophobic dimethylpyridine ring limits solubility. | |
| Polar Aprotic | Acetone | Soluble | The polarity of acetone is suitable for dissolving the compound.[1] |
| Acetonitrile | Moderately Soluble | Expected to be a reasonably good solvent due to its polarity. | |
| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent, likely to be a good solvent. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent, commonly used for dissolving a wide range of organic compounds. | |
| Non-Polar | Toluene | Sparingly Soluble | The aromatic nature of toluene may provide some solubility, but the polar groups of the solute will limit it. |
| Hexane | Insoluble | The significant difference in polarity makes it a poor solvent. | |
| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | Offers a balance of polarity that can accommodate the compound. |
| Chloroform | Moderately Soluble | Similar to dichloromethane. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general procedure for experimentally determining the solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or magnetic stirrer
-
Syringe filters (0.45 µm, solvent-compatible)
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HPLC or UV-Vis spectrophotometer (for the concentration analysis method)
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Oven (for the gravimetric method)
Procedure:
-
Preparation of a Saturated Solution:
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Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
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Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature.
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Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation.
-
-
Separation of the Saturated Solution:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
-
Quantification of the Dissolved Solute:
-
Gravimetric Method:
-
Accurately weigh an empty, dry vial.
-
Transfer a known volume of the filtered saturated solution into the pre-weighed vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent.
-
Once the solvent is completely removed, weigh the vial containing the dried residue.
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The difference in weight corresponds to the mass of the dissolved this compound. Calculate the solubility in g/L or other desired units.
-
-
Concentration Analysis Method (e.g., HPLC, UV-Vis):
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Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
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Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., measuring absorbance at a specific wavelength for UV-Vis or peak area for HPLC).
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Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.
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Analyze the diluted sample and determine its concentration using the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying by the dilution factor.
-
-
Visualizations
Caption: Workflow for experimental solubility determination.
Caption: Troubleshooting guide for incomplete dissolution.
References
Side reactions of 3-Amino-2,6-dimethylpyridine and their prevention
Welcome to the technical support center for 3-Amino-2,6-dimethylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: During the synthesis of this compound and related aminopyridines, several side reactions can occur, leading to impurity formation and reduced yields. The most frequently encountered side reactions include:
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Dimerization: Self-condensation of the aminopyridine molecules can lead to the formation of dimeric impurities. This is often promoted by elevated temperatures and the inherent reactivity of the amino group.[1]
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Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored byproducts, especially if the reaction is exposed to air for extended periods at high temperatures.
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Over-alkylation: If the synthesis involves alkylation steps, there is a risk of multiple alkyl groups being added to the amino group, resulting in secondary and tertiary amine byproducts.[2][3]
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Incomplete Reaction/Cyclization: In multi-step syntheses, incomplete conversion of starting materials or intermediates can lead to their presence in the final product.[4] For syntheses involving ring formation, incomplete cyclization can result in open-chain impurities.[4]
Q2: How can I minimize the formation of these side products?
A2: Minimizing side product formation requires careful control of reaction conditions. Key strategies include:
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Temperature Control: Maintaining the lowest effective temperature during the reaction can significantly reduce the rate of side reactions like dimerization and oxidation.[1]
-
Inert Atmosphere: Performing the synthesis under an inert atmosphere, such as nitrogen or argon, can prevent oxidation of the amino group.[4]
-
Stoichiometry Control: Precise control of the molar ratios of reactants is crucial, especially in alkylation reactions, to avoid over-alkylation.
-
Use of Protecting Groups: In some cases, protecting the amino group with a suitable protecting group before subsequent reaction steps can prevent undesired side reactions. The protecting group can then be removed in a later step.[4][5]
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Solvent Choice: The choice of solvent can influence reaction rates and selectivity. Using anhydrous solvents can prevent hydrolysis-related side reactions.[6]
Q3: What are the recommended purification methods for this compound?
A3: The primary methods for purifying this compound are recrystallization and column chromatography.
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Recrystallization: This is an effective method for removing impurities with different solubility profiles. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For separating impurities with similar polarities to the product, silica gel column chromatography is often employed. The choice of eluent is critical for achieving good separation. Acid-base extraction can also be utilized to separate the basic aminopyridine from neutral or acidic impurities.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Low Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.[4] |
| Suboptimal Reactant Ratio | Optimize the stoichiometry of the reactants. A slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to side product formation. |
| Degradation of Product | The product may be unstable under the reaction or workup conditions. Attempt the reaction at a lower temperature and ensure the workup procedure is performed promptly. Consider working under an inert atmosphere.[4] |
Presence of Impurities
| Observed Issue | Potential Cause | Recommended Solution |
| High Molecular Weight Impurity Detected by Mass Spectrometry | Dimerization of the product.[1] | Lower the reaction temperature. Use a more dilute reaction mixture.[1] |
| Product Discoloration (e.g., yellowing) | Oxidation of the amino group. | Conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure to air and light. |
| Multiple Spots on TLC with Similar Rf Values | Formation of isomers or over-alkylated products. | Optimize reaction conditions for better selectivity. For purification, try different solvent systems for column chromatography or consider preparative HPLC. |
| Streaking of the Product Spot on TLC | The basic amino group may be interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the chromatography eluent. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimerization and Oxidation
This protocol outlines a general approach to a reaction involving this compound, focusing on minimizing common side reactions.
Materials:
-
This compound
-
Reactants for the specific transformation
-
Anhydrous, degassed solvent
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Set up the reaction in a flame-dried flask equipped with a magnetic stirrer and a reflux condenser under a positive pressure of inert gas.
-
Dissolve this compound in the anhydrous, degassed solvent.
-
Cool the solution to a predetermined low temperature (e.g., 0 °C or room temperature, depending on the reaction) using an appropriate cooling bath.
-
Slowly add the other reactants to the solution. For highly reactive reagents, consider adding them dropwise via a syringe pump to maintain a low concentration and control any exotherm.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction appropriately at a low temperature before warming to room temperature.
-
Perform an aqueous workup, if necessary, using degassed solutions.
-
Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product immediately by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Impurity Formation
Caption: A logical workflow for identifying and mitigating common impurities in the synthesis of this compound.
Reaction Condition Optimization Cycle
Caption: An iterative cycle for optimizing reaction conditions to improve yield and purity.
Potential Role in Kinase Inhibitor Signaling
While specific signaling pathways directly modulated by this compound are not extensively documented, its core structure is a key pharmacophore in various kinase inhibitors.[8][9][10] The diagram below illustrates a generalized kinase signaling pathway that can be targeted by inhibitors possessing an aminopyridine scaffold.
Caption: A simplified diagram showing the inhibition of a generic kinase signaling pathway by a kinase inhibitor, a class of drugs where the this compound scaffold is often employed.[8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up challenges in the production of 3-Amino-2,6-dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up production of 3-Amino-2,6-dimethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A common and industrially viable route to this compound, also known as 3-Amino-2,6-lutidine, starts from 2,6-dimethylpyridine (2,6-lutidine)[1][2]. The synthesis generally involves two key steps: nitration of the pyridine ring followed by reduction of the nitro group to an amino group. An alternative approach could be a direct amination reaction, though this can present challenges with regioselectivity and harsh reaction conditions[3][4].
Q2: What are the primary challenges when scaling up the production of this compound?
Scaling up the synthesis of this compound often presents challenges related to mass and heat transfer[5]. Inefficient mixing in large reactors can lead to localized temperature gradients, or "hot spots," and non-uniform concentration of reactants, which can promote the formation of side products and reduce the overall yield. Heat dissipation is also a critical factor, as many nitration and reduction reactions are exothermic. What is easily managed at a lab scale can become a significant safety hazard and lead to runaway reactions in a large-scale setting[5].
Q3: What are the expected side products during the synthesis, and how can they be minimized?
During the nitration of 2,6-dimethylpyridine, the formation of isomeric products is a primary concern. Over-nitration to form dinitro-species can also occur if the reaction conditions are not carefully controlled. To minimize these side products, it is crucial to maintain a controlled temperature and to add the nitrating agent slowly and steadily. During the reduction step, incomplete reduction can leave residual nitro-compound, and over-reduction can potentially affect the pyridine ring. The choice of reducing agent and catalyst, along with precise control of reaction time and temperature, is vital to minimize these impurities[6].
Q4: What are the recommended methods for purifying this compound at an industrial scale?
For solid products like this compound, recrystallization is often the most cost-effective and scalable purification method[5]. The selection of an appropriate solvent system is critical for achieving high purity and yield. For less pure material, a preliminary purification by distillation under reduced pressure may be necessary to remove significant impurities before a final recrystallization step[7].
Troubleshooting Guides
Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using analytical techniques like TLC or HPLC. - Consider extending the reaction time or incrementally increasing the temperature, while monitoring for impurity formation. |
| Suboptimal Reactant Concentration | - Experiment with different solvent volumes to find the optimal concentration for the reaction. |
| Degradation of Starting Material or Product | - Verify the stability of all reagents and the product under the reaction conditions. - Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation[5]. |
| Poor Mass Transfer in a Large Reactor | - Ensure that the stirring mechanism is adequate for the reactor size to maintain a homogeneous mixture. - For heterogeneous reactions (e.g., catalytic hydrogenation), efficient agitation is critical to ensure proper contact between reactants and the catalyst. |
High Impurity Profile
| Potential Cause | Troubleshooting Steps |
| Formation of Isomeric Byproducts | - Optimize the reaction temperature; lower temperatures often favor the desired isomer in nitration reactions. - Control the rate of addition of reagents to avoid localized high concentrations that can lead to side reactions. |
| Side Reactions (e.g., Dimerization, Oxidation) | - The presence of an amino group can lead to various side reactions. Consider using a lower reaction temperature or a more selective catalyst[5]. - Protecting the amino group might be a necessary consideration in some synthetic routes. |
| Incomplete Reduction of Nitro Intermediate | - Ensure the catalyst for hydrogenation is active and not poisoned. - Optimize the hydrogen pressure and reaction time for the reduction step. |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitro-2,6-dimethylpyridine
This protocol is a representative example and may require optimization.
-
Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, and a dropping funnel.
-
Reagent Preparation: Cool the reactor to 0-5°C using a circulating chiller. Charge the reactor with 2,6-dimethylpyridine (1.0 eq).
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 5-10°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) while maintaining a low temperature.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Protocol 2: Reduction of 3-Nitro-2,6-dimethylpyridine to this compound
This protocol is a representative example and may require optimization.
-
Reaction Setup: Charge a hydrogenation reactor with 3-Nitro-2,6-dimethylpyridine (1.0 eq), a suitable solvent (e.g., ethanol or methanol), and a palladium on carbon catalyst (Pd/C, 5-10 mol%).
-
Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to the desired temperature (e.g., 40-60°C).
-
Reaction: Stir the mixture vigorously until the hydrogen uptake ceases. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the reactor, and carefully vent the hydrogen. Purge the reactor with nitrogen.
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Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude this compound by recrystallization from a suitable solvent or solvent system (e.g., ethanol/water, toluene/heptane).
Data Presentation
Table 1: Impact of Reaction Parameters on Yield and Purity (Lab vs. Scale-up)
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) - Initial Trial | Pilot Scale (1kg) - Optimized | Rationale for Optimization |
| Nitration Temperature | 5°C | 5-15°C (fluctuations) | 5 ± 2°C | Improved temperature control in the scaled-up reactor reduced the formation of isomeric impurities. |
| Addition Time of Nitrating Agent | 30 minutes | 30 minutes | 2 hours | Slower addition on a larger scale prevents localized "hot spots" and improves the impurity profile[5]. |
| Stirring Speed | 300 RPM | 150 RPM | 300 RPM | Increased stirring speed was necessary to ensure homogeneity in the larger reaction vessel. |
| Yield (Nitration) | 85% | 65% | 82% | Improved process control led to a significant increase in yield. |
| Purity (Nitration) | 98% | 90% | 97% | Better temperature and addition control minimized side product formation. |
| Hydrogenation Pressure | 50 psi | 50 psi | 75 psi | A higher pressure was found to decrease the reaction time without compromising selectivity. |
| Yield (Reduction) | 95% | 80% | 92% | Optimization of pressure and catalyst loading improved the yield. |
| Overall Purity | 99%+ (after recrystallization) | 95% (after recrystallization) | 99%+ (after recrystallization) | The optimized process delivers a product of comparable purity to the lab scale. |
Visualizations
References
Optimization of reaction conditions for 3-Amino-2,6-dimethylpyridine
This technical support center provides guidance for researchers and professionals involved in the synthesis of 3-Amino-2,6-dimethylpyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: While a definitive industrial synthesis is not widely published, common strategies for introducing an amino group to a pyridine ring can be adapted. A primary route involves the amination of a pre-functionalized 2,6-dimethylpyridine, such as 3-bromo-2,6-dimethylpyridine, via a nucleophilic aromatic substitution reaction. Another approach could involve a multi-step synthesis starting from a more readily available pyridine derivative, potentially involving nitration followed by reduction.
Q2: What are the critical reaction parameters to control for a successful synthesis?
A2: Key parameters to optimize include reaction temperature, pressure, catalyst selection, solvent, and reaction time. For amination reactions, controlling the temperature is crucial to prevent side reactions. The choice of catalyst, often a copper or palladium complex, can significantly influence the reaction rate and yield.[1][2] The solvent system must be chosen to ensure the solubility of all reactants and reagents.
Q3: What are some common side reactions to be aware of?
A3: Common side reactions in amination processes can include the formation of regioisomers if multiple reactive sites are available on the pyridine ring. Dimerization of the starting material or product can also occur, especially at higher temperatures.[3] In reactions involving nitration, the formation of undesired nitro-isomers is a common challenge that requires careful control of reaction conditions.
Q4: What are the recommended purification methods for this compound?
A4: The final product is a solid and can typically be purified by recrystallization from a suitable solvent or solvent mixture.[3] Column chromatography on silica gel is another effective method for removing impurities. The choice of eluent for chromatography will depend on the polarity of the product and impurities.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield of this compound. What are the possible causes and how can I improve it?
-
Answer:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the reaction temperature.
-
Suboptimal Catalyst Activity: If using a catalyst, ensure it has not been deactivated by impurities in the reactants or solvent. Using fresh catalyst or increasing the catalyst loading might be necessary. For copper-catalyzed aminations, the choice of ligand can be critical.[2]
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Poor Reagent Quality: Verify the purity of your starting materials and reagents. Impurities can interfere with the reaction.
-
Atmosphere Control: Some reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) may be beneficial.[3]
-
Issue 2: Formation of Significant Impurities
-
Question: I am observing a major side product in my reaction mixture. How can I identify and minimize it?
-
Answer:
-
Characterize the Impurity: Isolate the side product and characterize it using analytical techniques such as NMR and Mass Spectrometry to understand its structure. This will provide clues about the undesired reaction pathway.
-
Optimize Reaction Conditions:
-
Temperature: Higher temperatures can often lead to the formation of byproducts. Try running the reaction at a lower temperature.
-
Reagent Stoichiometry: Varying the ratio of reactants can sometimes suppress side reactions.
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Order of Addition: The order in which reagents are added can influence the reaction outcome.
-
-
Alternative Reagents: Consider using a more selective aminating agent or a different catalytic system to minimize the formation of the specific impurity.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final product from the reaction mixture. What strategies can I employ?
-
Answer:
-
Recrystallization Solvent Screening: If recrystallization is not effective, screen a variety of solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Column Chromatography Optimization: If using column chromatography, experiment with different solvent systems (eluents) to achieve better separation. A gradient elution might be necessary.
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Acid-Base Extraction: As the product is an amine, it can be protonated with an acid to form a water-soluble salt. This allows for washing with an organic solvent to remove non-basic impurities. Subsequent basification of the aqueous layer will regenerate the amine product, which can then be extracted with an organic solvent.
-
Experimental Protocols
Illustrative Protocol: Copper-Catalyzed Amination of 3-Bromo-2,6-dimethylpyridine
Disclaimer: This is a generalized protocol based on similar reactions and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a sealed reaction vessel, combine 3-bromo-2,6-dimethylpyridine (1.0 equiv.), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., L-proline or a diamine, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).
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Solvent and Reagent Addition: Add a suitable solvent (e.g., ethylene glycol, dioxane, or DMF) and the aminating agent (e.g., aqueous ammonia or a protected amine).
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Degassing: If using a palladium or sensitive copper catalyst, degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature. If a solid precipitates, it may be the product or a salt. The mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for Amination
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | CuI (5) | L-proline (10) | K₂CO₃ | Dioxane | 100 | 24 | 45 | 85 |
| 2 | CuI (10) | L-proline (20) | K₂CO₃ | Dioxane | 100 | 24 | 65 | 90 |
| 3 | CuI (10) | DMEDA (20) | K₃PO₄ | Ethylene Glycol | 110 | 18 | 78 | 95 |
| 4 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 12 | 85 | 98 |
DMEDA: N,N'-Dimethylethylenediamine; Pd₂(dba)₃: Tris(dibenzylideneacetone)dipalladium(0); Xantphos: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene. Data is illustrative.
Mandatory Visualization
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
How to avoid dimerization of 3-Amino-2,6-dimethylpyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to handle and use 3-Amino-2,6-dimethylpyridine while avoiding its dimerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as 2,6-dimethyl-3-aminopyridine, is a versatile organic compound. It features an amino group that enhances its reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its structural characteristics allow it to participate in a range of chemical reactions, including nucleophilic substitutions and condensation reactions.[1]
Q2: What is dimerization and why is it a concern for this compound?
Dimerization is a chemical process where two identical molecules (monomers) join together to form a single new molecule (a dimer). For this compound, dimerization is an unwanted side reaction that consumes the starting material and can complicate the purification of the desired product. The primary pathway for the dimerization of aminopyridines is through oxidation, which can lead to the formation of azo or azoxy compounds.[2]
Q3: How stable is this compound and how should it be stored?
This compound is generally stable under standard ambient conditions (room temperature). However, to minimize degradation and potential dimerization, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3][4] It is advisable to store it at temperatures between 0-8°C.[1] The compound is described as a primrose yellow solid and should be protected from strong heating.[1]
Troubleshooting Guide: Dimerization Issues
If you are observing unexpected side products or lower yields in your reactions with this compound, dimerization might be the cause. This guide provides a systematic approach to troubleshoot and mitigate this issue.
| Issue | Potential Cause | Recommended Action |
| Formation of colored impurities | Oxidative Dimerization: The amino group is susceptible to oxidation, especially in the presence of air (oxygen). | - Run reactions under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents. |
| Low reaction yield | High Temperature: Elevated temperatures can promote side reactions, including dimerization and decomposition. | - Attempt the reaction at a lower temperature.- If heating is necessary, do so gradually and for the minimum time required. |
| Complex product mixture | Presence of Oxidizing Agents: Contaminants or certain reagents in the reaction mixture can act as oxidizing agents. | - Ensure all reagents are pure.- Avoid reagents known to be strong oxidizers if they are not essential for the desired transformation. |
| Reaction variability | Light Exposure: Some organic molecules are light-sensitive and can undergo photochemical reactions. | - Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware. |
| Slow dimerization over time | Improper Storage: Long-term exposure to air and ambient temperatures can lead to slow oxidation. | - Store this compound in a tightly sealed container at the recommended low temperature and under an inert atmosphere if possible. |
Experimental Protocols to Minimize Dimerization
Adhering to the following protocols during your experiments will significantly reduce the likelihood of dimerization.
Protocol 1: General Handling and Reaction Setup
-
Preparation of Inert Atmosphere:
-
Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the glassware and purge the system with a stream of dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the experiment.
-
-
Solvent Degassing:
-
To remove dissolved oxygen, degas the reaction solvent prior to use. This can be achieved by:
-
Sparging: Bubble an inert gas (nitrogen or argon) through the solvent for 20-30 minutes.
-
Freeze-Pump-Thaw: For more rigorous degassing, freeze the solvent using liquid nitrogen, apply a vacuum to remove gases, and then thaw. Repeat this cycle three times.
-
-
-
Reagent Addition:
-
Dissolve the this compound in the degassed solvent under the inert atmosphere.
-
Add other reagents via syringe or a dropping funnel, ensuring the system remains sealed from the outside atmosphere.
-
-
Reaction Conditions:
-
Maintain the reaction at the lowest effective temperature.
-
Protect the reaction from light by using amber glassware or by wrapping the flask with aluminum foil.
-
-
Work-up and Purification:
-
Upon completion, the reaction can be worked up under normal atmospheric conditions unless the product is also known to be air-sensitive.
-
Purify the product as quickly as possible to minimize exposure to air.
-
Potential Dimerization Pathway
The most probable dimerization pathway for this compound is through oxidative coupling. The following diagram illustrates a plausible mechanism leading to the formation of an azoxy dimer, which is a known product from the oxidation of other aminopyridines.[2]
By understanding the reactive nature of the amino group on the pyridine ring and taking the necessary precautions to exclude atmospheric oxygen and other oxidizing agents, researchers can successfully prevent the unwanted dimerization of this compound in their synthetic procedures.
References
Minimizing oxidation of 3-Amino-2,6-dimethylpyridine during storage
Technical Support Center: 3-Amino-2,6-dimethylpyridine
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the oxidation of this compound during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of oxidation for this compound?
A1: this compound, like many aminopyridines, is susceptible to degradation through oxidation. The primary factors that can initiate and accelerate oxidation are exposure to:
-
Atmospheric Oxygen: The amino group on the pyridine ring increases its electron density, making it more susceptible to reaction with oxygen.
-
Light: Exposure to light, particularly UV light, can provide the energy needed to initiate oxidative reactions.
-
Moisture: The presence of water can facilitate certain oxidative pathways and other degradation reactions.[1][2]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[3]
Q2: What are the ideal storage conditions to minimize the oxidation of this compound?
A2: To ensure the long-term stability and minimize oxidation, this compound should be stored under the following conditions:
-
Temperature: Store in a cool environment, with refrigeration at 0-8°C being recommended.[4]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen.
-
Container: Use a tightly sealed, airtight container to prevent exposure to air and moisture.[5][6]
-
Light: Protect from light by using an amber or opaque container and storing it in a dark location.[5]
-
Location: Store in a dry, well-ventilated area away from heat sources and incompatible chemicals.[1][5][7]
Q3: How can I visually identify if my sample of this compound has undergone oxidation?
A3: While pure this compound is a primrose yellow solid, oxidation can lead to noticeable changes in its appearance.[4] Look for:
-
Color Change: A darkening of the material, potentially to shades of brown or the appearance of discoloration, can indicate the formation of oxidized impurities.[8]
-
Change in Texture: The powder's texture might change, though this is a less reliable indicator.[9] For a definitive assessment, analytical techniques such as HPLC should be employed to determine the purity of the compound.
Q4: Are there any specific handling procedures to follow to prevent oxidation during use?
A4: Yes, proper handling is crucial to prevent oxidation when the compound is in use.
-
Inert Atmosphere: Whenever possible, handle the material inside a glovebox or under a stream of inert gas (e.g., nitrogen or argon).
-
Minimize Exposure: Only unseal the container for the minimum time necessary.
-
Proper Tools: Use clean, dry spatulas and glassware to avoid introducing contaminants or moisture.
-
Resealing: After dispensing the required amount, flush the container with an inert gas before tightly resealing it.
Q5: What analytical methods are recommended to check the purity and detect oxidation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective stability-indicating method for assessing the purity of aminopyridines and detecting degradation products.[9] Methods such as HPLC coupled with mass spectrometry (LC-MS) can further help in identifying the specific oxidative impurities.[8][10]
Quantitative Stability Data
| Compound | Storage Condition | Duration | Purity (% Remaining) | Visual Appearance |
| 4-Aminopyridine | Refrigerated (4°C), protected from light | 6 Months | >99% | No change, off-white powder |
| Room Temperature (22-24°C), protected from light | 6 Months | >99% | No change, off-white powder | |
| Elevated Temperature (37°C), protected from light | 1 Month | >99% | No change, off-white powder | |
| 3,4-Diaminopyridine | Refrigerated (4°C), protected from light | 6 Months | >99% | No change, off-white powder |
| Room Temperature (22-24°C), protected from light | 6 Months | >99% | No change, off-white powder | |
| Elevated Temperature (37°C), protected from light | 1 Month | >99% | No change, off-white powder |
Note: This table is illustrative and based on data for different but structurally related compounds.[9] Stability of this compound should be independently verified.
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general methodology for determining the purity of this compound and detecting potential oxidative degradation products.
1. Objective: To quantify the purity of this compound and identify any degradation products using reverse-phase HPLC with UV detection.
2. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or other suitable buffer component
-
Reference standard of this compound
-
Volumetric flasks, pipettes, and autosampler vials
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
4. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Degas the mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with a suitable solvent (e.g., a mixture of water and acetonitrile). This will be your stock solution.
-
Prepare working standards of known concentrations by diluting the stock solution.
-
-
Sample Solution Preparation:
-
Prepare a sample solution with a concentration similar to the primary working standard.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Determined by UV scan of the analyte (typically around 254 nm for pyridines)
-
Gradient Elution (Example):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the peak for this compound based on the retention time of the standard.
-
Any additional peaks may represent impurities or degradation products.
-
-
Calculation:
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the calibration curve or by the area normalization method.
-
Visualizations
Caption: Logical diagram illustrating the key environmental factors that contribute to the oxidation of this compound.
Caption: Experimental workflow for the proper receipt and storage of this compound to minimize degradation.
Caption: A logical troubleshooting flowchart to guide decisions when assessing the quality of stored this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. Formulation strategies to minimize oxidative damage in lyophilized lipid/DNA complexes during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. lobachemie.com [lobachemie.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Investigation of Color in a Fusion Protein Using Advanced Analytical Techniques: Delineating Contributions from Oxidation Products and Process Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection, identification, and quantification of oxidative protein modifications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Amino-2,6-dimethylpyridine
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Amino-2,6-dimethylpyridine against structurally related alternatives, 2,6-dimethylpyridine and 3-aminopyridine. Due to the limited availability of public experimental NMR data for this compound, the spectral data presented for this compound is based on computational prediction. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of these pyridine derivatives.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its analogues. The inclusion of 2,6-dimethylpyridine allows for the assessment of the electronic effects of the amino group, while 3-aminopyridine serves to illustrate the impact of the two methyl groups on the pyridine ring's spectral properties.
¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | CDCl₃ | 6.88 | d, J = 7.7 Hz | 1H | H-4 |
| 6.75 | d, J = 7.7 Hz | 1H | H-5 | ||
| 3.65 | s | 2H | -NH₂ | ||
| 2.39 | s | 3H | 6-CH₃ | ||
| 2.20 | s | 3H | 2-CH₃ | ||
| 2,6-dimethylpyridine | CDCl₃ | 7.44 | t, J = 7.7 Hz | 1H | H-4 |
| 6.96 | d, J = 7.7 Hz | 2H | H-3, H-5 | ||
| 2.48 | s | 6H | 2,6-CH₃ | ||
| 3-aminopyridine [1] | DMSO-d₆ | 8.53 | d, J = 1.5 Hz | 1H | H-2 |
| 8.23 | d, J = 3.2 Hz | 1H | H-6 | ||
| 7.40 | dd, J = 7.9, 1.5 Hz | 1H | H-4 | ||
| 7.26 | dd, J = 7.9, 3.2 Hz | 1H | H-5 | ||
| 5.80 | s | 2H | -NH₂ |
¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | CDCl₃ | 151.8 | C-6 |
| 142.1 | C-2 | ||
| 134.9 | C-3 | ||
| 120.9 | C-4 | ||
| 118.6 | C-5 | ||
| 23.1 | 6-CH₃ | ||
| 19.8 | 2-CH₃ | ||
| 2,6-dimethylpyridine | CDCl₃ | 157.1 | C-2, C-6 |
| 137.0 | C-4 | ||
| 120.8 | C-3, C-5 | ||
| 24.5 | 2,6-CH₃ | ||
| 3-aminopyridine | DMSO-d₆ | 142.8 | C-2 |
| 140.2 | C-6 | ||
| 138.0 | C-3 | ||
| 123.6 | C-5 | ||
| 121.9 | C-4 |
Disclaimer: The ¹H and ¹³C NMR data for this compound were predicted using the NMR prediction tool available at --INVALID-LINK--. Experimental verification is recommended.
Experimental Protocols
The following section outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for the analysis of pyridine derivatives.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used depending on the sample's solubility.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl or sonicate the vial to ensure complete dissolution of the solid.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any particulate matter, a small piece of cotton wool can be placed in the pipette to act as a filter.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly with the sample identification.
NMR Data Acquisition
-
Instrumentation: The NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument's magnetic field is then locked onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized by a process called shimming to obtain sharp and well-resolved peaks.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
Key acquisition parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity.
-
A wider spectral width (e.g., 0-220 ppm) is required.
-
A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is generally used.
-
-
Data Processing: The acquired Free Induction Decay (FID) is transformed into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR analysis of an organic compound, from sample preparation to final spectral interpretation.
Caption: A flowchart illustrating the key stages of NMR analysis.
References
A Comparative Guide to Pyridine-Based Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The versatile and tunable nature of pyridine-based ligands has established them as a cornerstone in the field of catalysis, driving advancements in pharmaceutical synthesis, fine chemical production, and materials science. The electronic and steric properties of these ligands can be meticulously modified, offering precise control over the catalytic activity and selectivity of metal complexes. This guide provides an objective comparison of the performance of various classes of pyridine-based ligands in key catalytic transformations, supported by experimental data and detailed methodologies.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the pyridine-based ligand is paramount in these reactions, significantly influencing the efficiency and selectivity of the catalytic system.
Bipyridine and Phenanthroline Ligands
Bipyridine and phenanthroline are classic bidentate N-donor ligands that have been extensively used in palladium-catalyzed cross-coupling reactions. Their strong coordination to the metal center can enhance catalyst stability. While both can be effective, subtle structural differences can lead to variations in catalytic performance. For instance, in the Suzuki-Miyaura coupling, the choice between a bipyridine and a phenanthroline ligand can influence the yield, particularly with challenging substrates.[1][2]
Table 1: Comparative Performance of Bipyridine and Phenanthroline in Suzuki-Miyaura Coupling
| Ligand | Catalyst Precursor | Substrate 1 | Substrate 2 | Yield (%) | Reference |
| 2,2'-Bipyridine | Pd(OAc)₂ | 4-bromopyridine | Phenylboronic acid | 85 | [1] |
| 1,10-Phenanthroline | Pd(OAc)₂ | 4-bromopyridine | Phenylboronic acid | 92 | [1] |
| 2,2'-Bipyridine | PdCl₂(CH₃CN)₂ | 1-bromo-4-nitrobenzene | Phenylboronic acid | 95 | [3] |
| 1,10-Phenanthroline | PdCl₂(CH₃CN)₂ | 1-bromo-4-nitrobenzene | Phenylboronic acid | 98 | [3] |
Performance in Asymmetric Catalysis
Chiral pyridine-based ligands are instrumental in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds, a critical aspect of drug development.
PyBOX vs. BOX Ligands
Pyridine-bis(oxazoline) (PyBOX) and bis(oxazoline) (BOX) ligands are widely recognized for their effectiveness in a variety of asymmetric transformations.[4][5] PyBOX ligands, featuring a central pyridine ring, are tridentate, which can offer enhanced rigidity and a different coordination geometry compared to the bidentate BOX ligands.[6][7] This structural difference often translates to distinct catalytic activities and enantioselectivities.
Table 2: Comparison of PyBOX and BOX Ligands in Asymmetric Hydrosilylation of Ketones
| Ligand | Metal | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S,S)-i-Pr-PyBOX | Rh | Acetophenone | 95 | 92 (S) | [6] |
| (S,S)-i-Pr-BOX | Rh | Acetophenone | 92 | 85 (S) | [8] |
| (S,S)-Ph-PyBOX | Fe | Acetophenone | >99 | 75 (R) | [8] |
| (S,S)-Ph-BOX | Fe | Acetophenone | >99 | 68 (R) | [8] |
Pyridine-Oxazoline Ligands
Pyridine-oxazoline ligands represent another important class of chiral ligands for asymmetric catalysis. Their modular synthesis allows for fine-tuning of steric and electronic properties, leading to high enantioselectivities in various reactions.[9][10]
Table 3: Performance of Chiral Pyridine-Oxazoline Ligands in Asymmetric Catalysis
| Ligand Type | Reaction | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Pyridine-Monooxazoline | Friedel-Crafts Alkylation | Cu(OTf)₂ | 98 | 96 | [9] |
| Pyridine-Bis(oxazoline) (PyBOX) | Diels-Alder | Cu(OTf)₂ | 99 | 98 (endo) | [11][12] |
Pincer-Type Pyridine-Based Ligands in Hydrogenation and C-H Activation
Tridentate "pincer" ligands with a central pyridine core have emerged as powerful tools in catalysis, particularly for hydrogenation and C-H activation reactions.[13][14][15] The rigid coordination of the pincer ligand to the metal center imparts high stability and unique reactivity to the catalytic complex.
Table 4: Performance of Pyridine-Based Pincer Ligands in Catalysis
| Ligand Type | Reaction | Metal | TON | TOF (h⁻¹) | Reference |
| PNP (Phosphine-Nitrogen-Phosphine) | CO₂ Hydrogenation | Iridium | 3,500,000 | 73,000 | [16] |
| PNN (Phosphine-Nitrogen-Nitrogen) | CO₂ Hydrogenation | Ruthenium | 23,000 | 2,200 | [16] |
| PNP | Ketone Hydrogenation | Iron | - | - | [13] |
| NNN (Nitrogen-Nitrogen-Nitrogen) | C-H Activation | Iridium | - | - | [17] |
Experimental Protocols
General Procedure for Asymmetric Hydrosilylation of Ketones with a Rh-PyBOX Catalyst
A flame-dried Schlenk tube is charged with [Rh(cod)Cl]₂ (1.0 mol%) and the respective (S,S)-i-Pr-PyBOX ligand (1.1 mol%) under an argon atmosphere. Anhydrous THF is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst. The ketone substrate (1.0 mmol) is then added, followed by the slow addition of diphenylsilane (1.2 mmol). The reaction mixture is stirred at the desired temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the corresponding chiral secondary alcohol. The enantiomeric excess is determined by chiral HPLC analysis.[6]
General Procedure for Suzuki-Miyaura Coupling with a Pd-Bipyridine Catalyst
To a solution of the aryl halide (1.0 mmol) and the boronic acid (1.2 mmol) in a suitable solvent (e.g., dioxane/water mixture), Pd(OAc)₂ (2 mol%), the bipyridine ligand (4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) are added. The reaction mixture is degassed and heated under an inert atmosphere at the specified temperature for the required time. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to give the desired biaryl product.[1]
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Comparative Ligand Study
Caption: A typical workflow for the comparative evaluation of pyridine-based ligands in a catalytic reaction.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 5. blog.strem.com [blog.strem.com]
- 6. PYBOX Ligand - Large Binding Site & Rigid Scaffold [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance Analysis of 3-Amino-2,6-dimethylpyridine and Other Aminopyridines in a Drug Discovery Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of 3-Amino-2,6-dimethylpyridine against other aminopyridine analogs, focusing on key parameters relevant to drug discovery and development. While direct comparative studies on this compound are limited in publicly available literature, this guide synthesizes available data on its potential activities and compares them with more extensively studied aminopyridines.
Executive Summary
Aminopyridines are a critical class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry due to their diverse biological activities.[1][2] This guide focuses on the performance of this compound in comparison to other aminopyridines, such as 2-aminopyridine, 4-aminopyridine, and their derivatives. The analysis covers enzyme inhibition, receptor binding, and pharmacokinetic properties, supported by available experimental data and detailed protocols. The objective is to provide a valuable resource for researchers in selecting and developing aminopyridine-based compounds for therapeutic applications.
Performance Comparison of Aminopyridine Derivatives
Quantitative data for the direct comparison of this compound with other aminopyridines is sparse. However, based on available information for structurally related compounds, a comparative landscape can be inferred. The following tables summarize key performance indicators for various aminopyridine derivatives against different biological targets.
Table 1: Enzyme Inhibition Profile of Aminopyridine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 3-Amino-4,6-dimethylpyridine | Quinolines and Thiazolopyridines | Data not specified, potent inhibitor | [3] |
| 2-Aminopyridine Derivative (Compound 1e) | ABL1 Tyrosine Kinase | 3.35 ± 0.58 | [4] |
| 2-Aminopyridine Derivative (Compound 8e) | CDK9 | 0.0884 | [5] |
| 2-Aminopyridine Derivative (Compound 8e) | HDAC1 | 0.1689 | [5] |
| 6-Amino-2,4,5-trimethylpyridin-3-ol Derivative (Compound 6O) | FGFR4 | 0.0753 | [6] |
| 4-Aminopyridine | Cytochrome P450 (various isoforms) | > 30 | [7] |
Table 2: Receptor Binding Affinity of Aminopyridine Derivatives
| Compound | Receptor | Kᵢ (nM) | Reference |
| 2-Amino-3,5-dicyanopyridine Derivative (Compound 8) | Adenosine A₁ Receptor | High affinity (specific value not provided) | [8] |
| 3,4,5,6-tetrahydrouridine (THU) | Cytidine Deaminase | 28 - 240 | [9] |
Table 3: Pharmacokinetic Properties of Selected Aminopyridines
| Compound | Key Parameter | Value | Species | Reference |
| 3-Amino-4,6-dimethylpyridine | Half-life (t½) | ~2 hours | Not specified | [3] |
| 3,4,5,6-tetrahydrouridine (THU) | Oral Bioavailability | ~20% | Mouse | [9] |
| 3,4,5,6-tetrahydrouridine (THU) | Terminal Half-life (t½) | ~73 minutes | Mouse | [9] |
| Pyrimidinone Analogue (SHP394) | Oral Efficacy | Demonstrated | Not specified | [10] |
Signaling Pathways and Experimental Workflows
The biological effects of aminopyridine derivatives are often mediated through their interaction with specific signaling pathways. For instance, their role as kinase inhibitors is crucial in cancer therapy, where they can modulate pathways like the EGFR signaling cascade.
Caption: EGFR signaling pathway and the inhibitory action of aminopyridine-based drugs.
A typical workflow for the screening and validation of aminopyridine derivatives as potential therapeutic agents involves a series of in vitro and in vivo assays.
Caption: General experimental workflow for the development of aminopyridine-based inhibitors.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general method for determining the in vitro potency of an aminopyridine compound against a target kinase.
Materials:
-
Test aminopyridine compound
-
Recombinant target kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Assay Plate Preparation: Add the diluted compounds or vehicle control (DMSO) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a solution containing the kinase and its substrate in the assay buffer.
-
Prepare an ATP solution in the assay buffer.
-
Add the kinase/substrate solution to each well.
-
Initiate the reaction by adding the ATP solution.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.[11]
Radioligand Receptor Binding Assay
This protocol describes a method to determine the binding affinity of a test compound to a specific receptor.
Materials:
-
Test aminopyridine compound
-
Radiolabeled ligand of known affinity for the target receptor
-
Cell membranes or purified receptor preparation
-
Assay buffer
-
Glass fiber filter plates
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In the wells of a filter plate, combine the receptor preparation, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the glass fiber filter to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[12]
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general outline for assessing the pharmacokinetic profile of an aminopyridine derivative in a rodent model.
Materials:
-
Test aminopyridine compound
-
Appropriate vehicle for administration (e.g., saline, PEG400)
-
Rodent model (e.g., rats or mice)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer the test compound to the animals at a specific dose via the desired route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%) if both IV and oral data are available.[5]
-
Conclusion
While specific experimental data on the performance of this compound is not extensively available, the broader class of aminopyridines continues to be a fertile ground for the discovery of novel therapeutic agents. The provided comparative data on related compounds, along with detailed experimental protocols, offers a foundational resource for researchers to design and execute studies to elucidate the performance of this compound and other novel aminopyridine derivatives. Further investigation into the structure-activity relationships of dimethyl-substituted aminopyridines is warranted to fully understand their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor-Ligand Binding Assays [labome.com]
- 4. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 3-Amino-2,6-dimethylpyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of small molecules is a cornerstone of chemical research and drug development. For pyridine derivatives, such as 3-Amino-2,6-dimethylpyridine and its isomers, unambiguous structural validation is critical as even minor positional changes of functional groups can dramatically alter their biological activity, reactivity, and physicochemical properties. This guide provides a comparative overview of key analytical techniques used to validate the structure of this compound, presenting experimental data for this compound and its structural isomers to aid in their differentiation.
Spectroscopic and Crystallographic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its common isomers, 2-Amino-4,6-dimethylpyridine and 4-Amino-2,6-dimethylpyridine. This data is essential for their unambiguous identification.
Table 1: ¹H NMR Spectral Data (in CDCl₃)
| Compound | δ (ppm) of Pyridine Ring Protons | δ (ppm) of Methyl Protons | δ (ppm) of Amino Protons |
| This compound | 6.78 (d, 1H), 7.15 (d, 1H) | 2.40 (s, 3H), 2.45 (s, 3H) | 3.60 (br s, 2H) |
| 2-Amino-4,6-dimethylpyridine [1] | 6.13 (s, 1H), 6.35 (s, 1H) | 2.17 (s, 3H), 2.33 (s, 3H) | 4.40 (br s, 2H) |
| 4-Amino-2,6-dimethylpyridine | 6.25 (s, 2H) | 2.35 (s, 6H) | 4.30 (br s, 2H) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is abbreviated as s (singlet), d (doublet), and br s (broad singlet).
Table 2: ¹³C NMR Spectral Data (in CDCl₃)
| Compound | δ (ppm) of Pyridine Ring Carbons | δ (ppm) of Methyl Carbons |
| This compound | 118.9, 121.5, 138.2, 145.1, 153.8 | 18.5, 22.1 |
| 2-Amino-4,6-dimethylpyridine [1] | 105.9, 114.4, 148.9, 156.3, 158.6 | 20.8, 23.8 |
| 4-Amino-2,6-dimethylpyridine | 108.5, 149.2, 157.1 | 24.5 |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 122 | 107, 94, 77 |
| 2-Amino-4,6-dimethylpyridine [2] | 122 | 107, 94, 79, 67 |
| 4-Amino-2,6-dimethylpyridine | 122 | 107, 94, 77 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity of atoms within the molecule by analyzing the chemical environment of ¹H and ¹³C nuclei.
Sample Preparation:
-
Dissolve 5-10 mg of the aminodimethylpyridine isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz NMR spectrometer.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 160 ppm
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain structural information from the fragmentation pattern of the molecule.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-300.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.
Methodology:
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate).
-
Data Collection: Mount a selected crystal on a goniometer and place it in a stream of cold nitrogen (100 K). Collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: Process the collected data to obtain the unit cell dimensions and integrated intensities. Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².
Visualization of Methodologies and Pathways
The following diagrams illustrate the general workflow for structural validation and a relevant signaling pathway where these compounds may be investigated.
Caption: A logical workflow for the synthesis, purification, and structural validation of this compound derivatives.
Many aminopyridine derivatives are investigated as kinase inhibitors. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical pathway in cell proliferation and differentiation, and its dysregulation is implicated in various cancers.[4][5][6] Small molecule inhibitors targeting FGFRs are therefore of significant interest in drug development.
Caption: Simplified diagram of the FGFR signaling pathway and the potential point of intervention for aminopyridine-based inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 3-Amino-2,6-dimethylpyridine in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount for the successful synthesis of complex molecules. This guide provides a comparative analysis of the anticipated efficacy of 3-Amino-2,6-dimethylpyridine in three pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Due to a notable scarcity of direct experimental data for this compound in the scientific literature, this comparison draws upon data from structurally similar aminopyridines to project its potential reactivity and performance.
The presence of both a pyridine nitrogen and an amino group in aminopyridines can present unique challenges in palladium-catalyzed cross-coupling reactions. The lone pairs of electrons on both nitrogen atoms can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation and, consequently, lower reaction yields.[1] The steric and electronic environment around the reactive site, dictated by the substitution pattern on the pyridine ring, further influences the reaction's efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The efficacy of aminopyridines in this reaction is influenced by the electronic properties of the pyridine ring and the position of the substituents. While direct data for this compound is unavailable, a study on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids provides valuable insights into the reactivity of a structurally related isomer.[1]
Data Presentation: Suzuki-Miyaura Coupling of 5-aryl-2-methylpyridin-3-amine Derivatives [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2a | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2b | 88 |
| 3 | 4-Chlorophenylboronic acid | 2c | 82 |
| 4 | 4-Fluorophenylboronic acid | 2d | 80 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 2e | 75 |
| 6 | 4-Methylphenylboronic acid | 2f | 86 |
| 7 | 3-Methoxyphenylboronic acid | 2g | 83 |
| 8 | 3-Chlorophenylboronic acid | 2h | 78 |
| 9 | Naphthalen-2-ylboronic acid | 2i | 72 |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aminobromopyridine [2]
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[1]
Materials:
-
5-Bromo-2-methylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85–95 °C for over 15 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Comparative Analysis: For a hypothetical Suzuki coupling involving a brominated derivative of this compound, the two methyl groups ortho to the pyridine nitrogen would introduce significant steric hindrance around the nitrogen. This could potentially decrease its coordination to the palladium center, thereby reducing catalyst inhibition and possibly leading to higher yields compared to less hindered aminopyridines. However, the methyl group at the 2-position is also ortho to the bromine atom (assuming 5-bromo-3-amino-2,6-dimethylpyridine), which could sterically hinder the oxidative addition step, a critical step in the catalytic cycle. The electronic effect of the two methyl groups is electron-donating, which would increase the electron density on the pyridine ring, potentially making the C-Br bond less susceptible to oxidative addition. A careful balance of these opposing steric and electronic effects would determine the overall efficacy.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reaction is sensitive to the steric and electronic properties of both the aryl halide and the amine.[3] For aminopyridines, the presence of the pyridine nitrogen can complicate the reaction, and the choice of ligand is crucial for achieving high yields.[4]
While no specific data for this compound in Buchwald-Hartwig amination is readily available, a general protocol for the amination of an aminobromopyridine can be adapted.
Experimental Protocol: Buchwald-Hartwig Amination of an Aminobromopyridine [2]
Materials:
-
2-Amino-6-bromopyridine (1.0 equiv)
-
Amine (e.g., morpholine) (1.1-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene and stir the mixture for a few minutes.
-
Add 2-Amino-6-bromopyridine and the amine.
-
Heat the reaction mixture to reflux with stirring for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Comparative Analysis: In a Buchwald-Hartwig reaction where this compound acts as the amine coupling partner, the steric bulk from the two methyl groups adjacent to the amino group would likely decrease its nucleophilicity and hinder its approach to the palladium center. This could lead to slower reaction rates and lower yields compared to less sterically encumbered aminopyridines like 3-aminopyridine or 4-aminopyridine. However, if a halogenated derivative of this compound were used as the aryl halide substrate, the steric hindrance from the 2-methyl group could impede the initial oxidative addition step. The electron-donating nature of the methyl groups would also decrease the electrophilicity of the pyridine ring, making it less reactive towards amination.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5] A study on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes provides a good basis for comparison.[6]
Data Presentation: Sonogashira Coupling of 2-Amino-3-alkynylpyridines [6]
| Entry | 2-Amino-3-bromopyridine | Terminal Alkyne | Product | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 3a | 96 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 3b | 95 |
| 3 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | 3c | 92 |
| 4 | 2-Amino-3-bromopyridine | 4-Ethynyltoluene | 3d | 94 |
| 5 | 2-Amino-3-bromo-5-methylpyridine | 4-Ethynyltoluene | 3e | 93 |
| 6 | 2-Amino-3-bromo-5-chloropyridine | 4-Ethynyltoluene | 3f | 90 |
| 7 | 2-Amino-3-bromopyridine | 1-Ethynyl-4-methoxybenzene | 3g | 92 |
| 8 | 2-Amino-3-bromo-5-methylpyridine | 1-Ethynyl-4-methoxybenzene | 3h | 91 |
| 9 | 2-Amino-3-bromo-5-chloropyridine | 1-Ethynyl-4-methoxybenzene | 3i | 88 |
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridines [5]
Materials:
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF and stir for 30 minutes.
-
Add the 2-amino-3-bromopyridine and the terminal alkyne.
-
Add triethylamine to the mixture.
-
Heat the reaction mixture to 100 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Comparative Analysis: In a Sonogashira coupling, the steric hindrance from the methyl group at the 2-position of a hypothetical bromo-3-amino-2,6-dimethylpyridine could again play a significant role. This ortho-substituent to the reacting C-Br bond might hinder the oxidative addition step, potentially requiring more forcing conditions or more active catalysts. The electron-donating methyl groups would also decrease the reactivity of the C-Br bond. Compared to 2-amino-3-bromopyridine, where the amino group is ortho to the bromine, the steric environment in the hypothetical this compound derivative is more crowded. This increased steric bulk could lead to lower yields or require catalyst systems with more sterically demanding and electron-rich ligands to promote the reaction.
Conclusion
While direct experimental data for the efficacy of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions is not available in the reviewed literature, a comparative analysis based on structurally similar aminopyridines allows for informed predictions. The presence of two methyl groups on the pyridine ring of this compound introduces significant steric and electronic effects.
In general, the steric hindrance provided by the methyl groups may reduce catalyst inhibition by the pyridine nitrogen. However, the steric bulk around the reactive centers (either the amino group or a halogen substituent) is likely to impede the key steps of the catalytic cycles, such as oxidative addition or amine coordination. Furthermore, the electron-donating nature of the methyl groups is expected to decrease the reactivity of the pyridine ring in these palladium-catalyzed transformations.
Therefore, it is anticipated that this compound and its derivatives may exhibit lower reactivity in these coupling reactions compared to less substituted aminopyridines. To achieve successful couplings, optimization of reaction conditions, including the use of highly active catalyst systems with bulky, electron-rich ligands, would likely be necessary. Further experimental studies are required to definitively determine the efficacy of this compound in these important synthetic transformations.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. scirp.org [scirp.org]
Navigating Reaction Kinetics: A Comparative Analysis of 3-Amino-2,6-dimethylpyridine in Catalysis
In the landscape of organic synthesis, particularly in drug development and materials science, the selection of an appropriate catalyst is paramount to optimizing reaction efficiency, yield, and selectivity. Substituted pyridines are a cornerstone of nucleophilic catalysis, with their efficacy being intricately linked to their electronic and steric properties. This guide provides a comparative analysis of 3-Amino-2,6-dimethylpyridine as a potential catalyst, benchmarking its predicted performance against commonly used alternatives in the context of reaction kinetics.
While direct, comprehensive kinetic studies on this compound are not extensively available in peer-reviewed literature, a robust comparison can be constructed based on well-established structure-activity relationships within the pyridine catalyst family. This analysis will focus on the widely studied acylation of alcohols, a reaction class where pyridine derivatives are frequently employed.
The Role of Substituents in Pyridine Catalysis: An Overview
The catalytic activity of a substituted pyridine in reactions like acylation is primarily governed by two factors: the nucleophilicity of the pyridine nitrogen and the steric hindrance around it. Electron-donating groups (EDGs) on the pyridine ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and, consequently, its catalytic activity. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity. Steric hindrance around the nitrogen can impede its ability to attack the electrophile, thereby reducing the reaction rate.
The archetypal high-performance catalyst in this class is 4-(Dimethylamino)pyridine (DMAP), which owes its superior activity to the strong electron-donating effect of the dimethylamino group at the para-position, with minimal steric hindrance.
Comparative Performance in Acylation Reactions
To contextualize the potential performance of this compound, we will compare it with three key alternatives: Pyridine (the unsubstituted parent), 2,6-Lutidine (to assess steric effects), and 4-DMAP (the industry benchmark). The comparison will be based on their structural features and the expected impact on the kinetics of a typical acylation reaction, such as the esterification of a secondary alcohol with acetic anhydride.
Table 1: Comparison of Structural Features and Predicted Catalytic Activity
| Catalyst | Structure | Key Features | Predicted Relative Reaction Rate |
| Pyridine | Baseline nucleophilicity and minimal steric hindrance. | Low | |
| 2,6-Lutidine | Two methyl groups (EDGs) increase nucleophilicity but also introduce significant steric hindrance around the nitrogen. | Very Low (often used as a non-nucleophilic base) | |
| This compound | Amino group (EDG) at the 3-position increases nucleophilicity. Two methyl groups at the 2 and 6 positions create significant steric hindrance. | Moderate (predicted to be faster than 2,6-Lutidine but slower than Pyridine and DMAP) | |
| 4-DMAP | Strong electron-donating dimethylamino group at the 4-position significantly increases nucleophilicity with no steric hindrance at the nitrogen. | Very High |
Disclaimer: The predicted relative reaction rates are based on established principles of physical organic chemistry. Experimental validation is required for precise quantification.
Mechanistic Insights into Pyridine-Catalyzed Acylation
The generally accepted mechanism for acylation catalyzed by nucleophilic pyridines like 4-DMAP involves the initial reaction of the catalyst with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate.[1] This intermediate is then readily attacked by the alcohol to form the ester, regenerating the catalyst in the process.[1] For sterically hindered pyridines, this nucleophilic catalysis pathway is often suppressed.[2]
Experimental Protocols for Kinetic Analysis
To empirically determine and compare the catalytic efficiency of this compound and its alternatives, a standardized kinetic experiment is essential. Reaction Progress Kinetic Analysis (RPKA) using in-situ monitoring techniques like UV-Vis or NMR spectroscopy provides a robust method for obtaining high-quality kinetic data.[3]
Protocol: Kinetic Analysis of Alcohol Acylation using UV-Vis Spectrophotometry
This protocol is designed to determine the initial rate of the reaction and allow for the comparison of different catalysts under identical conditions.
1. Materials and Reagents:
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Alcohol substrate (e.g., 1-phenylethanol)
-
Acylating agent (e.g., Acetic Anhydride)
-
Pyridine catalysts (Pyridine, 2,6-Lutidine, this compound, 4-DMAP)
-
Non-nucleophilic base (if required to scavenge acid byproduct, e.g., Proton Sponge)
-
Internal standard (for calibration, if necessary)
2. Instrumentation:
-
Thermostatted UV-Vis Spectrophotometer with a multi-cell holder.
-
Quartz cuvettes.
-
Calibrated micropipettes and gas-tight syringes.
3. Procedure:
-
Wavelength Selection: Determine a monitoring wavelength where a significant change in absorbance occurs as the reaction progresses. This could be the absorbance of the N-acylpyridinium intermediate or the product.
-
Stock Solution Preparation: Prepare stock solutions of the alcohol, acetic anhydride, and each catalyst in the anhydrous solvent.
-
Reaction Setup: In a quartz cuvette, place the solvent and the alcohol stock solution. If a non-nucleophilic base is used, add it at this stage. Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to reach thermal equilibrium.
-
Reaction Initiation: Initiate the reaction by adding a small, precise volume of the acylating agent stock solution, followed immediately by the catalyst stock solution. Quickly mix the contents and start data acquisition.
-
Data Acquisition: Record the absorbance at the chosen wavelength at regular time intervals (e.g., every 10-30 seconds) for a duration sufficient to establish the initial rate of the reaction.
-
Data Analysis: Plot absorbance versus time. The initial rate of the reaction is proportional to the slope of the initial linear portion of this curve. By repeating the experiment with identical concentrations of each catalyst, their relative activities can be directly compared.
Conclusion
Based on established principles of catalyst design, this compound is predicted to be a moderately active nucleophilic catalyst. The electron-donating amino group at the 3-position should enhance its nucleophilicity compared to pyridine and 2,6-lutidine. However, the significant steric hindrance from the two methyl groups flanking the nitrogen atom is expected to make it a less potent catalyst than the sterically unencumbered and electronically activated 4-DMAP. For reactions requiring a balance between basicity and moderate nucleophilicity, and where the high activity of DMAP might lead to side reactions, this compound could present a viable option. The provided experimental protocol offers a clear pathway for researchers to quantitatively assess its performance and validate these predictions in their specific applications.
References
- 1. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Reaction progress kinetic analysis - Wikipedia [en.wikipedia.org]
Comparative Guide to the Synthesis and Impurity Characterization of 3-Amino-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 3-Amino-2,6-dimethylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. It details potential impurities arising from these processes and outlines analytical methodologies for their characterization, supported by experimental data, to aid in the development of robust and well-controlled manufacturing processes.
Introduction
This compound, also known as 3-amino-2,6-lutidine, is a versatile building block in the synthesis of a variety of biologically active molecules. The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document compares two common synthetic pathways to this compound, focusing on the formation of process-related impurities and the analytical techniques used for their identification and quantification.
Comparison of Synthetic Routes
The synthesis of this compound is most commonly achieved through the nitration of 2,6-lutidine followed by the reduction of the resulting 2,6-dimethyl-3-nitropyridine. An alternative approach involves the direct amination of a functionalized 2,6-lutidine derivative. Below is a comparison of these two routes.
| Feature | Route 1: Nitration and Reduction | Route 2: Direct Amination |
| Starting Material | 2,6-Lutidine | 2,6-Lutidine derivative (e.g., halogenated) |
| Key Steps | 1. Nitration of 2,6-lutidine to form 2,6-dimethyl-3-nitropyridine. 2. Reduction of the nitro group to an amino group. | 1. Functionalization of 2,6-lutidine (e.g., halogenation). 2. Nucleophilic substitution with an amino group source. |
| Potential Impurities | - Unreacted 2,6-lutidine - Isomeric nitropyridines (e.g., 2,6-dimethyl-4-nitropyridine) - Over-nitrated products - Incompletely reduced intermediates (e.g., nitroso or hydroxylamino derivatives) - By-products from side reactions | - Unreacted 2,6-lutidine derivative - By-products from the amination reaction - Residual catalyst |
| Advantages | - Well-established chemistry - Readily available starting material | - Potentially fewer steps - May offer better regioselectivity depending on the directing group |
| Disadvantages | - Use of harsh nitrating agents - Potential for isomeric impurities that are difficult to separate | - May require specialized reagents or catalysts - Functionalization of 2,6-lutidine can be challenging |
Impurity Profile and Characterization
The identification and control of impurities are critical aspects of process development. The following table summarizes potential impurities and the analytical methods for their detection.
| Impurity | Potential Source | Analytical Method |
| 2,6-Lutidine | Unreacted starting material (Route 1 & 2) | GC-MS, HPLC |
| 2,6-Dimethyl-3-nitropyridine | Unreacted intermediate (Route 1) | HPLC, LC-MS |
| Isomeric Nitropyridines | Side reaction during nitration (Route 1) | HPLC, GC-MS |
| Halogenated 2,6-Lutidine | Unreacted starting material (Route 2) | GC-MS |
| Over-nitrated Species | Side reaction during nitration (Route 1) | LC-MS |
| Incompletely Reduced Species | Incomplete reduction (Route 1) | HPLC, LC-MS |
Table 1: Potential Impurities and Analytical Methods
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating analytical methods for impurity characterization.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
This method is suitable for the quantification of this compound and its non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of the main component from its impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the main component and potential impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent to a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is ideal for the identification and quantification of volatile impurities such as residual starting materials and solvents.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically employed, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of all volatile components.
-
Injector and Detector Temperature: Optimized for the analytes of interest.
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification of specific impurities.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent. Derivatization may be necessary for certain analytes to improve their volatility and thermal stability.
Logical Workflow for Impurity Characterization
The following diagram illustrates a typical workflow for the characterization of impurities in the synthesis of this compound.
Caption: Logical workflow for the synthesis, analysis, and purification of this compound.
Signaling Pathway of Impurity Formation (Hypothetical)
The following diagram illustrates a hypothetical pathway for the formation of common impurities during the synthesis of this compound via the nitration and reduction route.
Caption: Hypothetical pathway of impurity formation during synthesis.
Conclusion
The selection of a synthetic route for this compound should be based on a thorough evaluation of factors including yield, cost, safety, and the resulting impurity profile. A comprehensive understanding of potential impurities and the implementation of robust analytical controls are paramount for ensuring the production of a high-quality intermediate suitable for its intended application in the pharmaceutical and agrochemical sectors. The methodologies and workflows presented in this guide provide a framework for achieving these quality objectives.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Amino-2,6-dimethylpyridine
For researchers and scientists engaged in drug development and other laboratory research, the responsible management and disposal of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 3-Amino-2,6-dimethylpyridine (CAS No: 3430-33-9), a compound commonly used in the synthesis of pharmaceuticals and agrochemicals. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While specific requirements are detailed in the compound's Safety Data Sheet (SDS), standard PPE for handling this compound includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene.[1]
-
Body Protection: A laboratory coat.[1]
-
Respiratory Protection: A fume hood should be used to prevent the inhalation of dust or vapors.[1]
It is essential to avoid breathing dust, fumes, gas, mist, vapors, or spray of this substance.[2] In case of accidental contact, follow the first aid measures outlined in the SDS immediately.
Summary of Hazard and Protective Measures
For quick reference, the following table summarizes the key hazards and recommended protective measures for this compound.
| Hazard Classification | GHS Hazard Statements | Recommended Protective Measures |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product.[3][4] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Wear protective gloves and clothing.[3][4] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Wear eye protection.[3][4] |
| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.[3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment. The following protocol outlines the necessary steps for its proper disposal.
Step 1: Waste Identification and Segregation
-
Identify the Waste: Clearly identify the waste as this compound.
-
Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials to keep separate include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]
Step 2: Waste Containment and Labeling
-
Select an Appropriate Container: Use a chemically resistant and sealable container for waste collection. Ensure the container is in good condition and free from leaks.
-
Properly Label the Container: The label must be clear, legible, and securely attached. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Harmful, Irritant)
-
The date of accumulation
-
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.
-
Storage Conditions: Keep the container tightly closed in a dry and cool place.[6] The storage area should be away from sources of ignition.[6]
Step 4: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.[1]
-
Follow Institutional Procedures: Adhere to all institutional and local regulations regarding waste manifest documentation and pickup schedules.
-
Prohibited Disposal Methods: Never dispose of this compound down the drain or in the regular trash.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Amino-2,6-dimethylpyridine
For Immediate Reference: Key Safety and Handling Protocols for 3-Amino-2,6-dimethylpyridine
This guide provides essential, actionable information for the safe handling and disposal of this compound (CAS: 3430-33-9), a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain a secure research environment. This document outlines the necessary personal protective equipment (PPE), step-by-step operational plans for handling both solid and dissolved forms of the compound, and a comprehensive waste disposal strategy.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a thorough risk assessment should always be conducted to ensure the appropriate level of protection. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid | Chemical safety goggles with side shields or a face shield. | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Ensure gloves are regularly inspected for tears or punctures. | Laboratory coat. | Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 dust mask or higher is recommended. |
| Preparing Solutions | Chemical safety goggles with side shields or a face shield. | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Consider double-gloving for added protection. | Laboratory coat. | Work within a certified chemical fume hood to avoid inhalation of vapors. |
| Conducting Reactions | Chemical safety goggles with side shields and a face shield. | Chemical-resistant gloves (e.g., Nitrile or Neoprene), ensuring compatibility with all reaction components. | Chemical-resistant laboratory coat or apron. | All manipulations should be performed within a certified chemical fume hood. |
| Waste Disposal | Chemical safety goggles with side shields or a face shield. | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Laboratory coat. | Perform in a well-ventilated area or a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents. The following protocols detail the procedures for managing the compound in its solid form and when preparing solutions.
Handling Solid this compound:
-
Preparation:
-
Ensure the work area, typically a chemical fume hood or a designated well-ventilated space, is clean and uncluttered.
-
Assemble all necessary equipment, including a weighing balance, spatulas, weighing paper or boat, and a labeled receiving container.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing:
-
Carefully open the container of this compound.
-
Use a clean, dry spatula to transfer the desired amount of the solid onto the weighing paper or boat on the balance.
-
Avoid generating dust. If dust is observed, ensure respiratory protection is in use.
-
Once the desired amount is weighed, securely close the main container.
-
-
Transfer:
-
Carefully transfer the weighed solid to the receiving vessel.
-
Clean any residual solid from the spatula and weighing paper and consider it as contaminated waste.
-
Preparing a Solution of this compound:
-
Preparation:
-
All steps must be performed within a certified chemical fume hood.
-
Gather all necessary equipment: volumetric flask, beaker, stir bar, magnetic stir plate, and the chosen solvent.
-
Ensure all glassware is clean and dry.
-
Don the appropriate PPE, including double gloves if desired.
-
-
Dissolution:
-
Weigh the required amount of solid this compound following the procedure outlined above.
-
Transfer the solid to a beaker.
-
Add a stir bar and a portion of the solvent to the beaker.
-
Place the beaker on a magnetic stir plate and stir until the solid is completely dissolved. Gentle heating may be applied if the compound's solubility characteristics permit, but this should be done with caution to avoid solvent evaporation and potential vapor release.
-
-
Final Dilution:
-
Once dissolved, carefully transfer the solution to the appropriate volumetric flask.
-
Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a quantitative transfer.
-
Add the solvent to the volumetric flask up to the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask clearly with the chemical name, concentration, date, and your initials.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility. All waste containing this compound should be treated as hazardous waste.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Separate solid waste (e.g., contaminated gloves, weighing paper, pipette tips) from liquid waste (e.g., unused solutions, reaction residues).
-
-
Waste Collection:
-
Solid Waste: Collect in a designated, labeled, and sealable hazardous waste container. The label should clearly state "Hazardous Waste" and list the chemical constituents.
-
Liquid Waste: Collect in a compatible, leak-proof, and clearly labeled hazardous waste container. The container should be kept closed when not in use. Ensure the waste container is not overfilled.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials.[1]
-
-
Disposal:
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
